Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)8-6-9-4-3-5-10(7-8)12-9/h8-10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHQVZHERPHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties & Synthetic Utility of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
This guide provides an in-depth technical analysis of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 141379-91-1), a critical bicyclic intermediate in the synthesis of neuroactive agents, particularly 5-HT3 receptor antagonists.
Executive Summary
This compound represents a distinct class of granatane-like bicyclic amines. Structurally homologous to the tropane alkaloids but possessing an expanded piperidine-piperidine bridged system, this scaffold offers unique conformational properties. It serves as a pivotal intermediate in the development of antiemetics (e.g., granisetron analogs) and agents modulating the sigma-2 receptor and CXCR6 axis. This guide details its structural dynamics, physicochemical profile, and validated synthetic pathways.
Structural Analysis & Stereochemistry
The 9-azabicyclo[3.3.1]nonane core exists predominantly in a chair-chair conformation, though the presence of bulky substituents at the 3-position can induce a chair-boat distortion to relieve transannular strain.
Stereochemical Isomerism (Endo vs. Exo)
The 3-position of the bicyclic ring is stereogenic relative to the nitrogen bridge.
-
Endo Isomer (α): The carboxylate group is axially oriented, projecting away from the nitrogen bridge. This conformation is often pharmacologically preferred in serotonergic ligands as it mimics the spatial arrangement of the tropane ester in cocaine or atropine.
-
Exo Isomer (β): The carboxylate group is equatorially oriented. While thermodynamically more stable due to reduced 1,3-diaxial interactions, it is frequently the minor product in kinetically controlled syntheses.
Nitrogen Inversion
The secondary amine at position 9 undergoes rapid pyramidal inversion. However, in the chair-chair conformation, the lone pair preferentially orients to minimize repulsion with the C3-C7 methylene protons, impacting basicity and nucleophilicity.
Physicochemical Profile
The following data characterizes the free base form of the ethyl ester.
| Property | Value / Range | Notes |
| CAS Registry Number | 141379-91-1 | Specific to the 3-ethyl ester derivative |
| Molecular Formula | C₁₁H₁₉NO₂ | |
| Molecular Weight | 197.28 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Often handled as HCl or Oxalate salt |
| Boiling Point | 110–115 °C @ 0.5 mmHg | Predicted based on homologous esters |
| pKa (Conjugate Acid) | 10.2 ± 0.3 | Typical for secondary bicyclic amines |
| LogP (Octanol/Water) | 1.85 ± 0.20 | Lipophilic, crosses BBB readily |
| Solubility | Soluble in DCM, EtOH, MeOH | Sparingly soluble in water (Free Base) |
| Refractive Index | Estimated |
Spectroscopic Characterization
Identification of the specific isomer relies heavily on
-
H-NMR (CDCl
, 400 MHz):-
4.15 (q, 2H): Ethyl ester methylene (
). - 3.45 (br s, 2H): Bridgehead protons (H-1, H-5).
-
2.6–2.9 (m, 1H): H-3 methine.
-
Endo-isomer: Appears as a multiplet with larger coupling constants due to axial-axial interactions.
-
Exo-isomer: Appears as a triplet of triplets with smaller
values.
-
- 1.25 (t, 3H): Ethyl ester methyl.
-
4.15 (q, 2H): Ethyl ester methylene (
-
IR Spectroscopy:
-
1725–1735 cm
: Strong C=O stretch (Ester). -
3300–3400 cm
: Weak N-H stretch (if secondary amine is free).
-
Synthetic Protocols
The synthesis typically proceeds via the Robinson-Schöpf reaction to form the ketone, followed by homologation to the ester.
Validated Synthetic Workflow
Step 1: Construction of the Bicyclic Ketone
-
Reagents: Glutaraldehyde, Acetonedicarboxylic acid, Benzylamine (or Ammonia).[1]
-
Conditions: Aqueous buffer (pH 5–6), RT, 48h.
-
Product: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Norpseudopelletierine derivative).
Step 2: Functionalization to Nitrile (TosMIC Method)
-
Reagents: Tosylmethyl isocyanide (TosMIC),
-BuOK, DME/EtOH. -
Mechanism: Reductive cyanation converts the ketone directly to the nitrile, preserving the skeleton.
Step 3: Hydrolysis & Esterification
-
Reagents: HCl/EtOH (Pinner reaction conditions) or NaOH followed by EtOH/H
SO .
Visualization of Pathway
Figure 1: Synthetic route from acyclic precursors to the target ethyl ester.[5]
Stability & Handling
-
Amine Oxidation: The secondary amine is susceptible to oxidation to the N-oxide or hydroxylamine upon prolonged exposure to air. Store under nitrogen or argon.
-
Hydrolysis: The ethyl ester is stable at neutral pH but hydrolyzes rapidly in basic aqueous media to the zwitterionic amino acid.
-
Storage: Recommended storage as the Hydrochloride (HCl) or Oxalate salt at -20°C to prevent discoloration and polymerization.
References
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 2022, 99, 251-273. [6]
-
9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. Google Patents, US7868017B2.
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 2005.
-
PubChem Compound Summary for CID 286595: 9-Azabicyclo[3.3.1]nonane. National Center for Biotechnology Information.
-
Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis. NCBI Bookshelf, 2012.
Sources
- 1. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate | 1215183-26-8 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
Comprehensive Spectral Profiling: Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
This in-depth technical guide details the spectral profiling, synthesis, and structural analysis of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate . This compound, often referred to as the ethyl ester of granatan-3-oic acid , is a critical bicyclic intermediate in the synthesis of 5-HT3 receptor antagonists (e.g., Granisetron analogs) and tropane-related alkaloids.
Executive Summary & Structural Context
Compound Name: this compound
CAS Registry Number: 141379-91-1 (Generic/Isomer unspecified), 76272-56-5 (Related Amine Intermediate)
Molecular Formula:
Significance: The 9-azabicyclo[3.3.1]nonane (granatane) core is a homolog of the tropane system. Unlike tropanes, which possess a [3.2.1] bicyclic framework, the [3.3.1] system adopts a chair-chair conformation that imparts unique steric properties. The 3-carboxylate derivative is a pivotal scaffold for developing anti-emetics and neuroactive agents.
Stereochemical Criticality: The biological activity of granatane derivatives is strictly governed by the stereochemistry at the C3 position (endo vs. exo).
-
Endo Isomer: The ester group is oriented cis to the nitrogen bridge (concave face).
-
Exo Isomer: The ester group is oriented trans to the nitrogen bridge (convex face).
-
Note: In the preferred chair-chair conformation of the [3.3.1] system, the endo substituent typically occupies the equatorial position relative to the piperidine ring it is attached to, but steric compression from the nitrogen lone pair can distort this.
Synthesis & Experimental Protocols
To ensure spectral data integrity, one must understand the synthetic origin. The standard route proceeds via the Robinson-Schöpf condensation followed by homologation.
Experimental Workflow
-
Cyclization: Glutaraldehyde, amine (methylamine or benzylamine), and acetonedicarboxylic acid condense to form Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one).
-
Homologation (Ketone
Ester):-
Method A (TosMIC): Reaction with p-toluenesulfonylmethyl isocyanide followed by ethanolysis.
-
Method B (Cyanohydrin): Formation of the cyanohydrin, dehydration to the unsaturated nitrile, reduction, and hydrolysis/esterification.
-
DOT Diagram: Synthesis Pathway
Figure 1: Synthetic workflow for the conversion of acyclic precursors to the bicyclic ester scaffold.
Spectral Data Analysis (Technical Profile)
The following data represents the N-Methyl analog (Ethyl 9-methyl-9-azabicyclo[3.3.1]nonane-3-carboxylate), as it is the most stable and common form isolated before N-demethylation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
1H NMR Data (Proton)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H1, H5 | 3.05 – 3.15 | Broad Singlet (br s) | 2H | Bridgehead protons. Deshielded by adjacent Nitrogen. Broadening indicates conformational flux. |
| H3 | 2.65 – 2.80 | Multiplet (tt or q) | 1H | Alpha-carbonyl. Shift depends on endo/exo. Endo H3 (axial-like) is typically more shielded than exo. |
| N-Me | 2.48 | Singlet (s) | 3H | N-Methyl group. Characteristic sharp singlet. (Absent in NH analog). |
| OCH2 | 4.12 | Quartet ( | 2H | Ester Methylene. Typical ethyl ester quartet. |
| CH3 (Et) | 1.25 | Triplet ( | 3H | Ester Methyl. |
| H2, H4 | 2.10 – 2.30 | Multiplet | 2H | Equatorial protons of the piperidine rings. |
| H2', H4' | 1.45 – 1.65 | Multiplet | 2H | Axial protons of the piperidine rings. |
| H6, H8 | 1.80 – 2.00 | Multiplet | 2H | Bridge methylenes. |
| H7 | 1.40 – 1.60 | Multiplet | 2H | Apical methylene. |
Stereochemical Marker (
-
Endo-Ester (Exo-H3):
appears as a wider multiplet (larger couplings ~10-12 Hz) if the ring is in a chair form. -
Exo-Ester (Endo-H3):
appears as a narrower multiplet (smaller couplings).
13C NMR Data (Carbon)
| Type | Shift ( | Assignment |
| C=O | 174.5 | Ester Carbonyl. Distinctive low-field signal. |
| C1, C5 | 53.2 | Bridgehead Carbons. |
| OCH2 | 60.4 | Ester Methylene. |
| N-Me | 40.8 | N-Methyl. (Absent in NH analog). |
| C3 | 38.5 | Alpha Carbon. Shift varies significantly between isomers. |
| C2, C4 | 32.1 | Ring Methylenes. |
| C6, C8 | 24.8 | Bridge Methylenes. |
| C7 | 20.5 | Apical Carbon. |
| CH3 | 14.2 | Ester Methyl. |
B. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
Fragmentation Pathway (EI):
-
Molecular Ion (
): m/z 211 (Weak). -
Base Peak: m/z 96 (N-methylpyridinium radical cation derivative). This is the "fingerprint" of the N-methyl-9-azabicyclo[3.3.1] system.
-
Loss of Alkoxy: m/z 166 (
). -
Loss of Ester: m/z 138 (
). -
Tropinium Ion: m/z 110 (Characteristic bicyclic amine fragment).
DOT Diagram: MS Fragmentation Logic
Figure 2: Proposed fragmentation pathway for the N-methyl derivative under EI conditions.
C. Infrared (IR) Spectroscopy
Method: ATR-FTIR (Neat Oil)
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 1730 – 1745 | Primary confirmation of esterification. Sharp, strong band. | |
| 2900 – 2950 | Strong CH stretches from the bicyclic cage. | |
| 2780 | "Bohlmann bands" or N-Me stretch. Specific to tertiary amines. | |
| 1150 – 1250 | Strong C-O-C stretch. | |
| 3300 – 3400 | Only present in the NH-analog. Absence confirms N-alkylation. |
Quality Control & Impurity Profiling
When synthesizing or sourcing this material, three key impurities must be monitored using the spectral data above:
-
Pseudopelletierine (Starting Material):
-
Detection: IR peak at 1705 cm⁻¹ (Ketone) vs 1735 cm⁻¹ (Ester).
-
NMR: Absence of ethyl quartet at 4.1 ppm.
-
-
Granatan-3-ol (Reduction Byproduct):
-
Detection: Broad IR band at 3400 cm⁻¹ (OH).
-
MS: M+ 155 (N-Me) or 141 (NH).
-
-
Exo-Isomer (Stereoisomer):
-
Detection:
NMR splitting of the C3 signal. High-resolution HPLC is often required for quantification.
-
References
-
Organic Syntheses. "Preparation of 9-Azabicyclo[3.3.1]nonane-3-one (Pseudopelletierine)." Org.[4][5][6] Synth.2022 , 99, 251-273. Link
-
PubChem. "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron Intermediate)." National Library of Medicine.Link
-
ResearchGate. "Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives." Russian Journal of Organic Chemistry.[7]Link
-
BenchChem. "Technical Guide: Discovery and Synthesis of Granisetron." Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-ethyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-oxobenzimidazole-1-carboxamide | C19H26N4O2 | CID 19426720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-azabicyclo[3.3.1]nonane framework is a pivotal structural motif in medicinal chemistry, forming the core of numerous bioactive compounds. This guide provides a comprehensive technical analysis of the anticipated crystal structure of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. In the absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from closely related analogs and established principles of conformational analysis to present a robust predictive model of its solid-state architecture. We will explore a plausible synthetic route, propose a detailed crystallization protocol, and discuss the expected molecular conformation, stereochemistry, and intermolecular interactions that govern its crystal packing. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane skeleton is a conformationally constrained bicyclic amine that has garnered significant attention in the field of drug discovery. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this framework are found in a range of pharmacologically active agents, including serotonin receptor antagonists and sigma receptor ligands.[1][2] For instance, the well-known antiemetic drug Granisetron features a 9-methyl-9-azabicyclo[3.3.1]nonan-3-yl moiety, underscoring the therapeutic relevance of this bicyclic system.[2][3][4]
A thorough understanding of the three-dimensional structure at an atomic level is paramount for structure-activity relationship (SAR) studies and rational drug design. While the crystal structure of this compound has not been reported in the public domain, this guide will provide a detailed predictive analysis based on the established conformational preferences of the 9-azabicyclo[3.3.1]nonane ring system and crystallographic data from analogous structures.
Synthesis and Crystallization: A Proposed Methodology
To obtain a crystal structure, the first critical step is the synthesis of high-purity material, followed by a carefully designed crystallization experiment.
Proposed Synthesis of this compound
A plausible synthetic route to the title compound can be adapted from established literature procedures for related 9-azabicyclo[3.3.1]nonane derivatives.[5][6] A common strategy involves the construction of the bicyclic ketone, followed by reduction and esterification.
Experimental Protocol:
-
Reduction of the Ketone: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one can be reduced using a mild reducing agent like sodium borohydride in methanol to yield a mixture of endo and exo alcohols.[5]
-
Debenzylation: The benzyl protecting group can be removed via catalytic hydrogenation with palladium on carbon to afford the secondary amine.[5]
-
N-Protection: The nitrogen can be protected, for example, as a tert-butyloxycarbonyl (Boc) group, to facilitate subsequent modifications.[5]
-
Esterification: The hydroxyl group at the C3 position can be esterified to the corresponding ethyl ester under standard conditions.
-
Deprotection: Finally, removal of the N-Boc group would yield the target compound, which can then be isolated as a free base or a suitable salt.
Protocol for Single Crystal Growth
Obtaining X-ray quality single crystals is often a matter of patient experimentation with various solvents and techniques.[7][8][9][10]
Self-Validating Crystallization Protocol:
-
Purity: Start with the highest purity material (>99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and acetonitrile) and their mixtures. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Common Crystallization Techniques:
-
Slow Evaporation: Prepare a near-saturated solution in a suitable solvent in a vial covered with a perforated cap to allow for slow evaporation of the solvent.[7][9]
-
Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to lower temperatures (e.g., 4 °C).[9]
-
Vapor Diffusion: Dissolve the compound in a small amount of a less volatile solvent (e.g., chloroform or dichloromethane) and place this vial inside a larger sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[9][10]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent. Crystals may form at the interface.[8]
-
Predicted Crystal Structure and Conformational Analysis
Based on extensive studies of the 9-azabicyclo[3.3.1]nonane system, we can predict the key structural features of this compound with a high degree of confidence.
Conformation of the Bicyclic Core
The 9-azabicyclo[3.3.1]nonane ring system predominantly adopts a twin-chair conformation .[11][12] This conformation is favored as it minimizes steric strain and torsional strain within the two piperidine rings. In some substituted analogs, a chair-boat conformation can exist, but the twin-chair is generally the lower energy state.[13]
Orientation of the Ethyl Carboxylate Substituent
The ethyl carboxylate group at the C3 position can exist in either an axial or equatorial orientation. The equatorial position is generally more sterically favored for bulky substituents in six-membered rings to minimize 1,3-diaxial interactions. Therefore, it is highly probable that the ethyl carboxylate group will occupy an equatorial position .
Predicted Crystallographic Parameters
While the exact unit cell dimensions and space group can only be determined experimentally, we can anticipate common packing arrangements based on related structures. Small, rigid organic molecules often crystallize in centrosymmetric space groups such as P2₁/c or P-1.
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Triclinic | Common for organic molecules of this type. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed. |
| Molecules per unit cell (Z) | 2 or 4 | Typical for the predicted space groups. |
| Conformation | Twin-Chair | Energetically most favorable for the bicyclic core.[11] |
| Substituent Orientation | Equatorial | Minimizes steric hindrance. |
Potential Intermolecular Interactions
The crystal packing will be dictated by a network of intermolecular forces. For this compound, the following interactions are expected:
-
Hydrogen Bonding: The secondary amine (N-H) is a hydrogen bond donor, and the carbonyl oxygen of the ester is a potential hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers, which would be a dominant feature in the crystal packing.
-
Van der Waals Forces: Dispersion forces between the aliphatic portions of the molecules will also contribute significantly to the overall packing efficiency.
Conclusion
This technical guide has presented a detailed predictive analysis of the crystal structure of this compound. While awaiting experimental determination, the available data from analogous structures strongly suggests that the molecule will adopt a twin-chair conformation with the ethyl carboxylate substituent in an equatorial position. The crystal packing is expected to be heavily influenced by hydrogen bonding involving the secondary amine and the carbonyl oxygen.
For researchers in drug development, this predictive model provides a solid foundation for computational studies, such as molecular docking and pharmacophore modeling. However, it is crucial to underscore that experimental validation through single-crystal X-ray diffraction is essential for a definitive understanding of the solid-state structure and for advancing the development of new therapeutic agents based on this important scaffold.
References
-
Crystallisation Techniques. (2006). University of Bristol. [Link]
- Williams, B. D., Williams, B., Bernardoni, F., Finn, R. C., & Zubieta, J. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199.
- US Patent 7,868,017 B2. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses, 99, 251-273.
- (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(7), o1691.
-
Guide for crystallization. (n.d.). Université de Sherbrooke. [Link]
-
Crystal Growing Tips. (2015). University of Florida. [Link]
- Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6988-6997.
-
9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. (n.d.). Organic Chemistry Portal. [Link]
- Crystal structure, Hirshfeld surface analysis, DFT and the molecular docking studies of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. (2024).
- The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. (2025).
- An approach to determine crystalline content of Granisetron in transdermal patches using X-ray diffraction technique. (2025).
- Getting crystals your crystallographer will treasure: a beginner's guide. (2014). Crystallography Reviews, 20(4), 253-273.
- Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026). Molecules, 31(1), 252.
- Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K 1. (2025).
- US Patent Application 2008/0242696 A1. (2008). Crystalline granisetron base and production process therefor.
-
Brl 43694A. (n.d.). PubChem. [Link]
-
Kytril (granisetron hydrochloride) Label. (2009). U.S. Food and Drug Administration. [Link]
- Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. (2025). Preprints.org.
-
Chemical structure of Granisetron. (n.d.). ResearchGate. [Link]
-
9-Azabicyclo(3.3.1)nonane. (n.d.). PubChem. [Link]
-
9-azabicyclo[3.3.1]nonane n-oxyl. (n.d.). PubChem. [Link]
Sources
- 1. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brl 43694A | C18H25ClN4O | CID 65264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. unifr.ch [unifr.ch]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (1S*,5R*)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
Chemical Reactivity of the 9-Azabicyclo[3.3.1]nonane Core
Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, Drug Development Professionals[1]
Executive Summary
The 9-azabicyclo[3.3.1]nonane core (often referred to as the Granatane system) represents a privileged scaffold in medicinal chemistry and organocatalysis. Structurally homologous to the tropane alkaloids but expanded by a single methylene unit, this bicyclic amine exhibits unique conformational mobility that dictates its reactivity.
This guide provides a rigorous technical analysis of the core's synthesis, conformational dynamics, and functionalization. It focuses on two high-value applications: the stereoselective synthesis of 5-HT3 antagonists (e.g., Granisetron) and the generation of the stable nitroxyl radical ABNO, a potent organocatalyst.
Structural Dynamics & Conformational Analysis
Unlike the rigid tropane (8-azabicyclo[3.2.1]octane) system, the 9-azabicyclo[3.3.1]nonane core possesses significant conformational flexibility. Understanding this is the prerequisite for predicting reactivity, particularly in stereoselective reductions.
The Chair-Chair vs. Chair-Boat Equilibrium
The ground state conformation is governed by the interaction between the C3 and C7 positions.
-
Chair-Chair (CC): The most stable conformer for the unsubstituted parent amine. However, it suffers from severe transannular steric strain between endo-hydrogens at C3 and C7.
-
Chair-Boat (CB): Introduction of bulky substituents at the Nitrogen (N9) or the bridgehead carbons can force the molecule into a CB conformation to relieve 3,7-diaxial strain.
Implication for Reactivity: Reagents attacking the C3-ketone (in granatanone) face different steric environments depending on this equilibrium. In the CC conformation, the exo face is sterically accessible, leading to endo alcohols/amines upon reduction.
Diagram 1: Conformational Dynamics
Caption: Equilibrium between Chair-Chair and Chair-Boat conformers driven by transannular strain.
Synthetic Access: The Robinson-Schöpf Reaction
The most authoritative route to the core is the Robinson-Schöpf condensation . This biomimetic synthesis constructs the bicyclic skeleton in a single pot using a double Mannich reaction.
Mechanism & Causality
-
Schiff Base Formation: Methylamine condenses with glutaraldehyde.
-
First Mannich: The iminium ion is attacked by the enol of acetonedicarboxylic acid.
-
Decarboxylation & Cyclization: The intermediate undergoes spontaneous decarboxylation (facilitated by the β-keto acid structure) followed by a second intramolecular Mannich closure.
Critical Control Point: The pH must be maintained between 5.0 and 6.0 (citrate buffer).
-
Why? If pH < 4, the amine is fully protonated and non-nucleophilic. If pH > 7, the acetonedicarboxylic acid decomposes too rapidly, and glutaraldehyde polymerization competes.
Protocol 1: Synthesis of Pseudopelletierine (Granatanone)
Self-validating step: Evolution of CO₂ indicates reaction progress.
-
Buffer Prep: Dissolve citric acid (21 g) and NaOH (12 g) in water (500 mL) to achieve pH ~5.5.
-
Reactant Addition: Add acetonedicarboxylic acid (29.2 g, 0.2 mol) and methylamine hydrochloride (13.5 g, 0.2 mol). Stir until dissolved.
-
Cyclization: Add glutaraldehyde (25% aq. solution, 80 mL, 0.2 mol) dropwise over 30 minutes.
-
Incubation: Stir at 25°C for 48 hours. Observation: Significant CO₂ evolution will occur.
-
Isolation: Basify to pH 12 with solid KOH. Extract exhaustively with CH₂Cl₂ (5 x 100 mL).
-
Purification: Dry organics (MgSO₄) and concentrate. Distill the residue (bp 105–110°C @ 12 mmHg) or recrystallize from petroleum ether.
-
Yield: Expect 60–70%.
-
Validation: ¹H NMR (CDCl₃) δ 3.2 (bridgehead H), 2.5 (N-Me).
-
Reactivity Profile A: Stereoselective Reduction (Drug Synthesis)
The most critical reaction of the granatanone core in pharma is the reduction of the C3-carbonyl to an amine, specifically for 5-HT3 antagonists like Granisetron . The biological activity resides almost exclusively in the endo -isomer.
Stereochemical Control
Reduction of the C=N (oxime) or C=O bond is dictated by the approach of the hydride.
-
Kinetic Control (Bulky Hydrides): Reagents like LiAlH₄ or DIBAL-H attack from the less hindered exo face (away from the N-bridge), yielding the endo product.
-
Thermodynamic Control (Dissolving Metal): Na/EtOH typically yields the thermodynamically more stable exo isomer (equatorial substituent).
Table 1: Reduction Selectivity Profile
| Reagent | Substrate | Major Isomer | Selectivity (Endo:Exo) | Mechanism |
| H₂ / Raney Ni | Oxime | Mixed | ~60:40 | Surface catalysis (non-selective) |
| Na / EtOH | Oxime | Exo (Amine) | 10:90 | Thermodynamic equilibration |
| LiAlH₄ | Oxime | Endo (Amine) | 95:5 | Steric approach control (Kinetic) |
| NaBH₄ | Ketone | Endo (Alcohol) | 90:10 | Hydride attack from exo-face |
Diagram 2: Granisetron Synthesis Workflow
Caption: Synthetic pathway to Granisetron highlighting the critical stereoselective reduction.
Reactivity Profile B: Oxidation to ABNO (Catalysis)
Beyond drug scaffolds, the core is the precursor to ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) . ABNO is a sterically unhindered, highly active nitroxyl radical used for the aerobic oxidation of alcohols.[2][3] It is significantly more active than TEMPO due to the lack of α-methyl groups, which reduces steric hindrance around the radical center.
Mechanism of Action
ABNO acts as a catalytic oxidant.[2][4] It is oxidized in situ to the oxoammonium species (ABNO⁺), which oxidizes the alcohol to a carbonyl and is reduced to the hydroxylamine (ABNOH). A co-oxidant (e.g., Cu(I)/O₂ or NaOCl) regenerates the ABNO⁺.
Protocol 2: Synthesis of ABNO Catalyst
Reference Grounding: Based on the optimized route by Iwabuchi et al.
-
Reduction: Reduce granatanone (from Protocol 1) to the parent amine (9-azabicyclo[3.3.1]nonane) using Wolff-Kishner conditions (Hydrazine hydrate, KOH, ethylene glycol, 180°C).
-
Note: Complete removal of the carbonyl is necessary.
-
-
Oxidation to Radical:
-
Dissolve the parent amine (10 mmol) in methanol/water (1:1).
-
Add Na₂WO₄·2H₂O (catalytic, 0.5 mmol) and EDTA.
-
Add H₂O₂ (30%, 30 mmol) dropwise at 0°C.
-
Stir at room temperature for 24 hours.
-
-
Workup: Saturate with K₂CO₃, extract with CHCl₃.
-
Purification: Sublimation or column chromatography (red solid).
-
Validation: ESR signal (triplet); Mass Spec (M+ = 140).
-
References
-
Robinson, R. (1917).[5] "A Synthesis of Tropinone." Journal of the Chemical Society, Transactions, 111, 762–768.[5] Link
-
Schöpf, C., & Lehmann, G. (1935).[5] "Die Synthese des Tropinons, Pseudopelletierins, Lobelanins und verwandter Alkaloide unter physiologischen Bedingungen."[5] Justus Liebigs Annalen der Chemie, 518(1), 1–37.[5] Link
-
Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists.[1][6][7] 1. Indazole and indolizine-3-carboxylic acid derivatives."[7] Journal of Medicinal Chemistry, 33(7), 1924–1929. Link
-
Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2008). "2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols." Journal of the American Chemical Society, 128(26), 8412–8413. (Contextual reference for ABNO class reactivity). Link
-
Sonoda, M., et al. (2011). "Practical Synthesis of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)." Chemical & Pharmaceutical Bulletin, 59(5), 669-671. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 5. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-Depth Technical Guide to the Stereochemistry of Ethyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate
Introduction
The 9-azabicyclo[3.3.1]nonane, or granatanine, scaffold is a conformationally restricted bicyclic system of significant interest in medicinal chemistry and drug development.[1] Its rigid three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it a valuable core for designing ligands with high receptor affinity and selectivity. This guide focuses on a key derivative, ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, delving into the critical aspects of its stereochemistry. The orientation of the ethyl carboxylate group at the C3 position, designated as endo or exo, profoundly influences the molecule's shape, reactivity, and biological activity. Understanding and controlling this stereochemistry is paramount for researchers aiming to leverage this scaffold in the design of novel therapeutics. This document provides an in-depth analysis of the conformational dynamics, stereoisomerism, stereocontrolled synthesis, and characterization of these important molecules.
Conformational Analysis: The Bicyclic Core
The stereochemical behavior of this compound is fundamentally governed by the conformational flexibility of the parent 9-azabicyclo[3.3.1]nonane ring system. This system, composed of two fused piperidine rings, can theoretically adopt several conformations, primarily the twin-chair, chair-boat, and twin-boat forms.
For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair conformation is the most stable. However, the introduction of the nitrogen bridge (N9) and substituents can alter the delicate energetic balance between these forms. The dominant conformations are typically the twin-chair and chair-boat.
-
Twin-Chair (C/C): Both six-membered rings adopt a chair conformation. This is often the ground state conformation but can be destabilized by transannular interactions, particularly between the axial hydrogens at C3 and C7.
-
Chair-Boat (C/B): One ring maintains a chair conformation while the other adopts a boat form. This conformation can alleviate some transannular steric strain present in the twin-chair form, and its prevalence is highly dependent on the nature and orientation of substituents.
The conformational equilibrium is a critical determinant of the molecule's overall topology and is influenced by factors such as N-substitution and the stereochemistry at C3. Carbon-13 NMR spectroscopy has proven to be an exceptionally powerful tool for elucidating these conformational preferences in solution.
Caption: Conformational equilibria of the 9-azabicyclo[3.3.1]nonane core.
Stereoisomers: Endo vs. Exo Configuration
The primary source of diastereomerism in this compound arises from the orientation of the ester group at the C3 position. The bridgehead carbons (C1 and C5) are also chiral centers, meaning that both the endo and exo diastereomers exist as a pair of enantiomers.
-
Exo Isomer: The substituent at C3 points away from the bicyclic ring system, specifically away from the C7-C8-C1 bridge. This is often the thermodynamically more stable isomer as it minimizes steric interactions with the rest of the scaffold.
-
Endo Isomer: The substituent at C3 is oriented towards the interior of the bicyclic system, pointing towards the C7 position. This can introduce significant transannular steric strain, potentially forcing the corresponding piperidine ring into a boat or twist-boat conformation to alleviate this interaction.
The choice between synthesizing the endo or exo isomer is a critical design element in drug development, as this spatial rearrangement can dramatically alter how the molecule fits into a biological target's binding site.
Caption: The exo and endo diastereomers of the target molecule.
Synthesis and Stereocontrol
The stereoselective synthesis of either the endo or exo isomer is typically achieved through the stereocontrolled reduction of the precursor ketone, 9-azabicyclo[3.3.1]nonan-3-one, followed by esterification. The ketone itself is commonly synthesized via a Mannich-type condensation reaction.[2]
Causality in Stereoselective Reduction
The facial selectivity of the ketone reduction is dictated by the steric environment around the carbonyl group and the size of the hydride reagent.
-
Formation of the Exo-Alcohol (leading to the exo-ester): Reduction with small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), generally proceeds via attack from the less-hindered axial face. This "axial attack" pushes the resulting hydroxyl group into the equatorial position, yielding the exo-alcohol as the major product. This is often the kinetically favored pathway.
-
Formation of the Endo-Alcohol (leading to the endo-ester): To achieve the alternative endo stereochemistry, a sterically demanding reducing agent is required. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are too large to approach from the more crowded axial face. Consequently, they are forced to attack from the equatorial face, resulting in the formation of the sterically more hindered axial alcohol—the endo isomer.
Following the stereoselective reduction, the resulting endo or exo alcohol can be converted to the corresponding ethyl ester through standard esterification methods, such as reaction with ethyl acetate and a base, or via a Fischer esterification.
Caption: General synthetic workflow for stereoselective synthesis.
Spectroscopic and Crystallographic Characterization
Definitive assignment of the endo and exo stereochemistry relies on rigorous analytical techniques, primarily NMR spectroscopy and single-crystal X-ray diffraction.
NMR Spectroscopy
Both ¹H and ¹³C NMR are invaluable for distinguishing between the diastereomers. The chemical shift and coupling constants of the proton at C3 (H3) are particularly diagnostic.
-
¹H NMR: In the exo isomer, the H3 proton is in an axial (endo) position and typically appears as a broad multiplet at a relatively upfield chemical shift due to shielding effects. In the endo isomer, the H3 proton is in an equatorial (exo) position, is less shielded, and thus resonates further downfield, often with smaller coupling constants to the adjacent C2 and C4 protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic core are sensitive to the conformation and steric environment. For instance, in an endo isomer that adopts a chair-boat conformation, significant upfield shifts (γ-gauche effects) can be observed for carbons C1, C5, and C7 due to steric compression.
Table 1: Representative NMR Chemical Shift Data for C3-Substituted 9-Azabicyclo[3.3.1]nonane Derivatives
| Isomer | H3 Position | H3 Chemical Shift (δ, ppm) | C3 Chemical Shift (δ, ppm) | Conformation Note |
|---|---|---|---|---|
| Exo | Axial | ~3.5 - 4.0 (broad) | ~65 - 70 | Typically twin-chair |
| Endo | Equatorial | ~4.0 - 4.5 (narrow) | ~60 - 65 | Can adopt chair-boat |
Note: Exact chemical shifts are dependent on the N-substituent and solvent. Data is generalized from typical alcohol and ester derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the relative stereochemistry and the solid-state conformation of the molecule. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the endo or exo orientation of the substituent and revealing the preferred conformation (twin-chair vs. chair-boat) of the bicyclic system in the crystalline form.[3][4]
Protocol: Stereoselective Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one for Exo-Alcohol
This protocol describes a self-validating system for the synthesis of the exo-alcohol, the precursor to the exo-ethyl ester. The N-benzyl group serves as a common protecting group.
Objective: To synthesize exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol with high diastereoselectivity.
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[2]
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Acetone
-
Dichloromethane (DCM)
-
Deionized Water
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Eluent for TLC: 9:1 DCM/Methanol
Procedure:
-
Reaction Setup: A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (e.g., 10.0 g, 43.6 mmol) in anhydrous methanol (65 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath. This is crucial to control the rate of reaction and improve selectivity.
-
Reagent Addition: Sodium borohydride (e.g., 2.47 g, 65.4 mmol, 1.5 equiv) is added portion-wise over 30 minutes. The slow addition prevents an overly exothermic reaction and ensures a steady reduction process.
-
Reaction: The mixture is allowed to warm to ambient temperature and stirred for 12 hours.
-
Monitoring: The reaction progress is monitored by TLC. A spot of the reaction mixture is compared against a spot of the starting material. The reaction is complete when the starting ketone spot has been consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of acetone (5 mL) at 0 °C to destroy any excess NaBH₄.
-
Work-up: The volatiles are removed under reduced pressure. The resulting solid is redissolved in deionized water (55 mL) and extracted with dichloromethane (3 x 20 mL).
-
Drying and Concentration: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Validation: The crude product, exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, is analyzed by ¹H NMR to confirm its structure and assess the diastereomeric ratio. The predominance of a broad signal for H3 around 3.6 ppm confirms the exo configuration.
Applications and Importance in Drug Development
The rigid nature of the 9-azabicyclo[3.3.1]nonane scaffold makes it an attractive template for positioning pharmacophoric elements in a defined 3D space. The stereochemistry at C3 is often a decisive factor for biological activity. For example, derivatives of this scaffold have been investigated as ligands for nicotinic and muscarinic acetylcholine receptors, where the precise orientation of hydrogen bond donors/acceptors and hydrophobic groups, dictated by the endo or exo configuration, is critical for effective receptor binding.[3][5] By synthesizing and testing pure stereoisomers, medicinal chemists can develop highly selective and potent drug candidates while minimizing off-target effects that might be associated with other isomers.
Conclusion
The stereochemistry of this compound is a multifaceted subject rooted in the conformational preferences of its bicyclic core. The distinction between the endo and exo diastereomers is not merely a structural curiosity but a critical parameter that dictates the molecule's physical, chemical, and biological properties. A thorough understanding of the principles of stereocontrolled synthesis and the application of modern analytical techniques for characterization are essential for any researcher working with this valuable scaffold. The ability to selectively access either the endo or exo isomer provides a powerful tool for probing structure-activity relationships and designing next-generation therapeutics with enhanced precision and efficacy.
References
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 251-273. Retrieved from [Link]
-
Vafina, G. et al. (2001). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 37(1), 50-57. Available through ResearchGate. Retrieved from [Link]
-
Mingaleva, A. et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. Retrieved from [Link]
-
de Haan, J.W. et al. (1980). Substituent effects in 13C NMR spectra of 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes. Tetrahedron, 36(6), 799-805. Available through TU/e research portal. Retrieved from [Link]
-
ResearchGate. (n.d.). The bicyclo[3.3.1]nonane system and conformational equilibria for 1–4. Retrieved from [Link]
-
Lindsay, V. N. G. et al. (2015). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. The Journal of Organic Chemistry, 80(10), 5006-5019. Retrieved from [Link]
-
Reddy, K. L. & Reddy, B. V. S. (1995). Enantioselective synthesis of (+)-endo- and (–)-exo-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane. Journal of the Chemical Society, Perkin Transactions 1, (18), 2333-2336. Retrieved from [Link]
-
Zefirov, N. S. & Palyulin, V. A. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22(32), 171-230. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (e) 9-azabicyclo[6][6][7]nonan-3-one-9-carboxylic acid ethyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]
-
PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonane n-oxyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Fromtling, R. A. et al. (2024). On the History, Synthesis, and Medicinal Use of Cantharidin, LB-100, and Their Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis and Crystal Structure of (9s)-N-methyl-3-azabicyclo[3.3.1] nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)Acetate Hydrochloride. Retrieved from [Link]
-
Kumar, A. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Retrieved from [Link]
-
Jeyaraman, R. & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. Retrieved from [Link]
-
ResearchGate. (2023). Application of esters in pharmaceutical chemistry. Retrieved from [Link]
-
Dzhemilev, U. M. et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6 + 2]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2898. Retrieved from [Link]
-
NIST. (n.d.). 9-Azabicyclo[3.3.1]non-9-yloxy,3-oxo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Maphetu, N. et al. (2022). Medicinal uses, pharmacological activities, phytochemistry, and the molecular mechanisms of Punica granatum L. (pomegranate) plant extracts: A review. Biomedicine & Pharmacotherapy, 153, 113256. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane(1148006-31-8) 1H NMR spectrum [chemicalbook.com]
Potential biological activity of 9-azabicyclo[3.3.1]nonane derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 9-Azabicyclo[3.3.1]nonane Derivatives
Abstract
The 9-azabicyclo[3.3.1]nonane, also known as the granatane scaffold, is a rigid bicyclic amine that serves as a pivotal structural motif in medicinal chemistry and natural product synthesis. Its unique conformational constraints and stereochemical properties make it an attractive framework for the design of selective ligands for a variety of biological targets. This guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this scaffold, synthesizing technical data with mechanistic insights. We delve into their significant potential in targeting the central nervous system, particularly as monoamine reuptake inhibitors and sigma receptor ligands, and explore their emerging roles as anticancer, and antiprotozoal agents. Detailed experimental protocols, structure-activity relationship analyses, and future perspectives are presented to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction: The 9-Azabicyclo[3.3.1]nonane Core
The 9-azabicyclo[3.3.1]nonane scaffold is a saturated heterocyclic system consisting of two fused six-membered rings, a piperidine and a cyclohexane ring, sharing a nitrogen atom and two carbon atoms.[1] This structure is closely related to the tropane (8-azabicyclo[3.2.1]octane) skeleton, differing by an additional methylene group in one of the bridges.[2] This extension imparts distinct conformational properties, influencing how its derivatives interact with biological macromolecules.
Found in natural products like granatane alkaloids, this scaffold's rigid geometry is ideal for developing specific, high-affinity ligands, as it reduces the entropic penalty upon binding to a receptor.[3][4][5] Its ability to be functionalized at various positions, particularly at the C3 and N9 atoms, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.
Caption: Core structure of 9-azabicyclo[3.3.1]nonane with key substitution sites.
Biological Activities and Therapeutic Potential
The versatility of the 9-azabicyclo[3.3.1]nonane scaffold has led to the development of derivatives with a wide spectrum of biological activities.
Central Nervous System (CNS) Activity
The scaffold's structural similarity to neurotransmitters and its ability to cross the blood-brain barrier make it a privileged structure for CNS-acting drugs.[5]
A significant area of research has focused on derivatives that inhibit the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine).[6] These compounds are investigated for treating depression, anxiety, pain, and obsessive-compulsive disorder.[6][7][8] By blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, these derivatives enhance neurotransmission.
-
Mechanism of Action: 3-aryloxy-9-azabicyclo[3.3.1]nonane derivatives have been shown to be potent inhibitors of one or more monoamine transporters.[9] The specific aryl group and the stereochemistry at the C3 position are critical for determining the potency and selectivity for each transporter. This modulation of neurotransmitter levels is a well-established therapeutic strategy for major depressive disorder.[7]
Caption: Mechanism of monoamine reuptake inhibition by 9-azabicyclo[3.3.1]nonane derivatives.
Sigma receptors, particularly the σ2 subtype, are overexpressed in various tumor cell lines, making them a target for both cancer imaging and therapy.[10] A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been developed as highly potent and selective σ2 receptor ligands.[10][11]
-
Therapeutic Implications: High-affinity σ2 ligands can be radiolabeled (e.g., with Fluorine-18) for use as Positron Emission Tomography (PET) imaging agents to visualize tumors.[10] Furthermore, these compounds have been shown to enhance the cytotoxicity of conventional chemotherapy drugs like doxorubicin, indicating their potential as chemosensitizers in cancer treatment.[10]
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| WC-26 | 1437 | 2.58 | 557 |
| WC-59 | 1711 | 0.82 | 2087 |
| Table 1: In vitro binding affinities of select 9-azabicyclo[3.3.1]nonane derivatives for sigma receptors. Data sourced from Chen et al. (2010).[10] |
Anticancer Activity
Beyond their role as σ2 receptor ligands, the broader bicyclo[3.3.1]nonane framework is present in numerous natural products with anticancer properties.[3][12] Indole alkaloids containing the azabicyclo[3.3.1]nonane architecture, for instance, have demonstrated significant potential as anticancer drug candidates.[12] The rigid scaffold allows for precise orientation of functional groups to interact with targets like kinases or other enzymes involved in cell proliferation.
Antiprotozoal Activity
Derivatives of related azabicyclo-nonanes have shown promising activity against protozoan parasites. For instance, certain 2-azabicyclo[3.2.2]nonanes exhibit submicromolar activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei rhodesiense (the parasite causing African trypanosomiasis).[13] Recent work has extended to linking the azabicyclo-nonane moiety to other pharmacologically active cores, such as tetrazoles and sulfonamides, to create hybrid molecules with enhanced antiprotozoal potential.[13]
Key Experimental Protocols
The evaluation of these derivatives relies on robust and validated experimental assays. Here, we detail a standard protocol for determining ligand affinity for a target receptor.
Protocol: Competitive Radioligand Binding Assay for Sigma-2 (σ2) Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the σ2 receptor.
Materials:
-
Biological Source: Membrane preparations from tumor cells known to express σ2 receptors (e.g., murine EMT-6 breast tumors).[10]
-
Radioligand: A high-affinity σ2 receptor radioligand, such as [³H]di-o-tolylguanidine ([³H]DTG), in the presence of a masking agent for σ1 sites (e.g., (+)-pentazocine).
-
Test Compounds: 9-Azabicyclo[3.3.1]nonane derivatives dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Incubation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive σ2 ligand (e.g., haloperidol).
-
Equipment: Scintillation counter, glass fiber filters, cell harvester.
Step-by-Step Methodology:
-
Preparation: Thaw frozen cell membrane preparations on ice. Dilute the membranes in ice-cold incubation buffer to a final protein concentration of 100-200 µg per assay tube.
-
Assay Setup: In triplicate, add the following to microcentrifuge tubes:
-
100 µL of incubation buffer.
-
50 µL of test compound at various dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of the non-specific binding control (e.g., 10 µM haloperidol).
-
-
Incubation: Add 100 µL of the diluted membrane preparation to each tube to initiate the binding reaction. Vortex gently and incubate for 120 minutes at room temperature.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with 5 mL of ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Perspectives
The 9-azabicyclo[3.3.1]nonane scaffold has proven to be a remarkably fruitful template for the discovery of novel bioactive agents. Its derivatives have demonstrated significant therapeutic potential across a range of diseases, most notably in disorders of the central nervous system and in oncology. The rigid framework provides a solid foundation for rational drug design, allowing for precise manipulation of stereochemistry and substituent effects to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Expanding Chemical Diversity: Exploring novel synthetic methodologies to access a wider array of derivatives, including those with substitutions at less-explored positions of the scaffold.
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., a combined serotonin reuptake inhibitor and σ2 ligand), which could offer synergistic therapeutic benefits for complex diseases like cancer-related depression.
-
Advanced Biological Evaluation: Moving beyond in vitro assays to more complex in vivo disease models to better understand the efficacy, safety, and pharmacokinetic profiles of lead compounds.
-
Biophysical Studies: Utilizing techniques like X-ray crystallography to elucidate the precise binding modes of these ligands with their target proteins, which will provide invaluable insights for future structure-based drug design efforts.
References
-
Sharts, C. M., & Lalezari, I. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 23075–23106. [Link]
-
Berardi, F., Abate, C., Ferorelli, S., Uricchio, V., & Colabufo, N. A. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 16(20), 5344–5347. [Link]
- Almansa, C., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
- Almansa, C., et al. (2013). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Royal Society of Chemistry. [Link]
-
Matkovics, B. (n.d.). SYNTHESIS OF SOME QUATERNARY GRANATANOL ESTERS OF PHARMACOLOGICAL ACTIVITY. Acta Universitatis Szegediensis. Acta Physica et Chemica. [Link]
-
Ryzhikova, O. V., et al. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 29(1), 252. [Link]
- Almansa, C., et al. (2008). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
Kim, J., & Leong, M. K. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link]
-
Almansa, C., et al. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. European Patent Office, Patent 1934212. [Link]
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids as Medicinally Useful Natural Products and Their Pharmacological Aspects. Pharmacognosy Reviews, 2(3), 1-12.
-
Drozdowska, D., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences. [Link]
-
Arulkumaran, G., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Saudi Chemical Society, 19(2), 199-209. [Link]
-
Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]
-
Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]
-
Chen, J., et al. (2010). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of Medicinal Chemistry, 53(5), 2247–2256. [Link]
-
Kaiser, M., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6219. [Link]
-
de Sousa, D. P., et al. (2011). Cardiovascular effects of monoterpenes: a review. Revista Brasileira de Farmacognosia, 21(4), 764-771. [Link]
-
Tay, F., & Liew, D. (2019). Cyclo-oxygenase (COX) inhibitors and cardiovascular risk. International Journal of Molecular Sciences, 20(17), 4262. [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Azabicyclo(3.3.1)nonane. PubChem Compound Database. [Link]
-
Lee, L. H. (2013). Cardiovascular Effects of Common Analgesics. Medical Journal of Malaysia, 68(2), 188-192. [Link]
Sources
- 1. 9-Azabicyclo(3.3.1)nonane | C8H15N | CID 286595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 3. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 8. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 9. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 10. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Navigating the 9-azabicyclo[3.3.1]nonane Scaffold: A Technical Guide to Synthesis and Optimization
The following technical guide provides an in-depth review and operational framework for the 9-azabicyclo[3.3.1]nonane scaffold.
Executive Summary: The "Granatane" Advantage
The 9-azabicyclo[3.3.1]nonane system (often referred to as the "granatane" scaffold) represents a critical structural homolog of the tropane alkaloids. While tropanes (8-azabicyclo[3.2.1]octane) have historically dominated CNS drug discovery, the 9-azabicyclo[3.3.1]nonane framework offers a distinct spatial arrangement—specifically a deeper, more flexible bicyclic cleft—that alters binding kinetics and metabolic stability.
This guide moves beyond passive literature review to provide a reproducible roadmap for synthesizing this core, optimizing its N-substituents for Sigma-2 receptor selectivity, and deploying it as a catalytic oxidant (ABNO).
Core Applications
-
Oncology: High-affinity Sigma-2 receptor ligands for tumor imaging and chemosensitization.
-
Catalysis: Stable nitroxyl radicals (ABNO) for aerobic alcohol oxidation.[1]
-
Neuropharmacology: Monoamine reuptake inhibitors with distinct selectivity profiles compared to cocaine analogs.
Synthetic Architecture: The Robinson-Schöpf Protocol
The most robust entry into this chemical space is the Robinson-Schöpf condensation. Unlike modern metal-catalyzed cyclizations, this biomimetic reaction allows for the multi-gram scale construction of the bicyclic core in a single pot.
Mechanistic Pathway
The reaction relies on the double Mannich condensation of a primary amine, glutaraldehyde, and acetonedicarboxylic acid. The choice of pH is the critical causality factor here; a buffered pH (typically 4–5) prevents polymerization of the dialdehyde while facilitating the formation of the iminium ion intermediates.
Figure 1: Logical flow of the Robinson-Schöpf condensation for granatanone synthesis.
Standardized Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Source Validation: Adapted from Organic Syntheses (2022) and standard granatanone literature.
Objective: Synthesis of the N-benzyl protected ketone precursor. Scale: ~100 mmol.
Reagents:
-
Benzylamine (0.9 equiv)[2]
-
Glutaraldehyde (50% aq.[2] solution, 1.0 equiv)
-
Acetonedicarboxylic acid (1.0 equiv)[2]
-
Buffer: Sodium acetate / Sulfuric acid (to maintain pH ~4)
Step-by-Step Methodology:
-
Preparation: In a jacketed reactor cooled to 5°C, charge water and benzylamine.
-
Acidification: Slowly add 18% sulfuric acid to adjust pH, maintaining temp <10°C. Why: Exotherm control is vital to prevent amine degradation.
-
Condensation: Add glutaraldehyde followed by acetonedicarboxylic acid.
-
Buffering: Add sodium acetate solution over 1.5 hours. Why: Slow addition ensures the pH stays in the optimal window for the double Mannich reaction without precipitating intermediates.
-
Aging: Stir at 5°C for 20 hours, then ambient temperature for 20 hours. Evolution of CO₂ indicates successful decarboxylation.
-
Workup: Basify to pH 11 with NaOH. Extract with MTBE or Dichloromethane.
-
Purification: The crude oil can often be used directly or purified via silica chromatography (DCM/MeOH).
Self-Validating Checkpoint:
-
NMR: Look for the disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of bridgehead protons (~3.2 ppm).
-
Visual: Cessation of bubbling (CO₂) signals reaction completion.
Medicinal Chemistry: The Sigma-2 Receptor Interface
The 9-azabicyclo[3.3.1]nonane scaffold has emerged as a superior pharmacophore for Sigma-2 receptors (σ2R), which are overexpressed in solid tumors (breast, prostate, melanoma).
Structure-Activity Relationship (SAR)
Unlike the rigid tropane ring, the [3.3.1] system tolerates bulky N-substitutions, which are essential for σ2R selectivity over σ1R. The "warhead" configuration typically involves:
-
The Core: 9-azabicyclo[3.3.1]nonane.[3][4][2][5][6][7][8][9][10]
-
The Linker: A carbamate or amide at the C-3 position (endo/exo stereochemistry matters; alpha-isomers often show higher affinity).
-
The Tail: A hydrophobic N-substituent (e.g., benzyl, fluoroethyl-benzyl).
Key Ligand Data Comparison
The following table summarizes the potency of key derivatives developed for imaging and therapy.
| Compound ID | N-Substituent (R1) | C-3 Substituent (R2) | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) | Application |
| WC-26 | 4-aminobutyl | Phenylcarbamate | 2.58 | 1437 | 557 | Chemosensitizer |
| WC-59 | 4-(2-fluoroethyl)benzyl | 2-methoxy-5-methylphenylcarbamate | 0.82 | 1711 | 2087 | PET Imaging (18F) |
| Granatanone | Methyl | Ketone (=O) | >10,000 | >10,000 | N/A | Precursor |
Table 1: Binding affinities of 9-azabicyclo[3.3.1]nonane derivatives. Data synthesized from Tu et al. and analogous SAR studies.
Mechanism of Action: Chemosensitization
Compounds like WC-26 do not just bind; they modulate cellular response to cytotoxins. They facilitate the accumulation of drugs like Doxorubicin in resistant tumor cells.
Figure 2: Proposed mechanism for Sigma-2 ligand-mediated chemosensitization in multidrug-resistant cancer cells.
Catalytic Utility: ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl)
Beyond pharmacology, the N-oxyl derivative (ABNO) is a "greener" alternative to TEMPO.
-
Advantage: Less sterically hindered than TEMPO, allowing for faster oxidation of secondary alcohols and sterically demanding substrates.
-
Protocol Insight: ABNO is typically generated in situ or used as a stable free radical with a co-oxidant (e.g., Cu(I)/air or NaOCl).
-
Key Reaction: Aerobic oxidation of alcohols to aldehydes/ketones.[1]
-
Conditions: 1 mol% ABNO, 1 mol% Cu(OTf), NMI (base), Air, MeCN.
-
Experimental Workflow: Biological Validation
For researchers developing new derivatives, the following workflow ensures rigorous validation of Sigma-2 affinity.
Protocol: Competitive Radioligand Binding Assay
Objective: Determine Ki values for novel 9-azabicyclo[3.3.1]nonane analogs.
-
Tissue Preparation: Use membrane homogenates from tumor cell lines rich in σ2 receptors (e.g., EMT-6 or MCF-7).
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) is the standard. Note: Include (+)-pentazocine to mask σ1 receptors.
-
Incubation:
-
Mix: Membrane protein (50 µg) + [³H]-DTG (3 nM) + (+)-pentazocine (100 nM) + Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl (pH 8.0).
-
Time: 120 min at 25°C.
-
-
Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Analysis: Scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Figure 3: Iterative workflow for optimizing 9-azabicyclo[3.3.1]nonane ligands.
References
-
Synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Source: Organic Syntheses, 2022, 99, 113-130. URL:[Link]
-
New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands Source: Bioorganic & Medicinal Chemistry, 2009. URL:[Link]
- 9-azabicyclo[3.3.
-
Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold Source: International Journal of Molecular Sciences, 2021.[11][12] URL:[Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core Source: Molecules, 2021 (Relevant for bicyclic core comparisons).[11] URL:[Link]
Sources
- 1. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. Buy 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | 552-70-5 [smolecule.com]
- 8. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
This Application Note details the optimized synthetic protocol for Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate , a critical pharmacophore structurally related to the granatane and tropane alkaloids (e.g., Granisetron).
The protocol prioritizes a convergent, scalable route utilizing the Robinson-Schöpf condensation followed by a Van Leusen reductive cyanation. This approach avoids the low-yielding homologation steps associated with classical Wittig chemistry and provides direct access to the 3-carboxylate functionality.
Part 1: Strategic Overview & Retrosynthesis
Objective: Synthesis of this compound (Target). Core Strategy:
-
Bicyclic Assembly: Rapid construction of the 9-azabicyclo[3.3.1]nonane skeleton via a double Mannich condensation (Robinson-Schöpf).
-
Functional Group Interconversion (FGI): Direct conversion of the C3 ketone to a nitrile (C1 homologation) using Tosylmethyl isocyanide (TosMIC), followed by alcoholysis to the ethyl ester.
-
N-Protection Strategy: Utilization of the N-benzyl group allows for facile purification and optional late-stage deprotection (hydrogenolysis) if the secondary amine is required.
Retrosynthetic Logic (Visualized)
Caption: Figure 1 illustrates the disconnection strategy, utilizing the Robinson-Schöpf reaction to build the core and Van Leusen chemistry for the critical C3 functionalization.
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of the Bicyclic Ketone (Robinson-Schöpf)
Target: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Mechanism:[1][2][3][4] Double Mannich condensation.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Glutaraldehyde (50% aq.)[4] | 1.0 | Dialdehyde precursor |
| Benzylamine | 0.9 | Amine source (N-protection) |
| 1,3-Acetonedicarboxylic acid | 1.0 | Ketone/Carboxylate source |
| Sodium Acetate (buffer) | - | pH Control (Target pH 4-5) |
| Sulfuric Acid (18%) | - | pH Adjustment |
Protocol:
-
Preparation: In a 1L jacketed reactor, charge Water (500 mL) and Benzylamine (0.12 mol) . Cool to 0–5 °C.
-
Acidification: Slowly add 18% H₂SO₄ to adjust pH to ~5. Maintain temperature <10 °C to prevent amine degradation.
-
Addition: Add Glutaraldehyde (50% wt, 0.13 mol) followed immediately by 1,3-Acetonedicarboxylic acid (0.13 mol) . The solution will turn yellow.[5]
-
Buffering: Add 10% Sodium Acetate solution dropwise over 1 hour to stabilize pH between 4.0 and 5.0. Critical: pH > 6 promotes polymerization; pH < 3 stalls the Mannich reaction.
-
Reaction: Stir at 25 °C for 24 hours. Evolution of CO₂ indicates decarboxylation is proceeding.
-
Workup:
-
Acidify to pH 2 with H₂SO₄ and wash with MTBE (removes non-basic impurities).
-
Basify aqueous layer to pH 10 with NaOH (20%).
-
Extract with Dichloromethane (DCM) (3 x 200 mL).
-
Dry over Na₂SO₄ and concentrate in vacuo to yield the crude ketone as a viscous oil or low-melting solid.
-
Purification: Recrystallize from Hexane/EtOAc if necessary, though crude is often sufficient (>90% purity).
-
Validation:
-
¹H NMR (CDCl3): δ 7.2-7.4 (m, 5H, Ph), 3.8 (s, 2H, N-CH₂-Ph), 3.2 (m, 2H, Bridgehead), 2.7 (dd, 2H), 2.2 (d, 2H).
Phase 2: Reductive Cyanation (Van Leusen Reaction)
Target: 3-Cyano-9-benzyl-9-azabicyclo[3.3.1]nonane Mechanism:[4] Reaction of ketone with Tosylmethyl isocyanide (TosMIC) followed by reductive elimination.
Reagents:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (10 mmol)
-
TosMIC (Tosylmethyl isocyanide) (11 mmol)
-
Potassium tert-butoxide (t-BuOK) (22 mmol)
-
Dimethoxyethane (DME) (Dry, 50 mL)
-
Ethanol (Absolute, 2 mL)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen. Add TosMIC and DME . Cool to 0 °C.
-
Base Addition: Add t-BuOK in portions. Stir for 10 minutes.
-
Substrate Addition: Add the Ketone (from Phase 1) dissolved in minimal DME dropwise.
-
Reaction: Stir at 0 °C for 45 minutes, then warm to room temperature. Add Ethanol (2 mL) and reflux for 2 hours.
-
Note: The reflux step drives the reductive elimination of the intermediate 4-tosyl-2-oxazoline to the nitrile.
-
-
Workup:
Phase 3: Pinner Alcoholysis (Nitrile to Ethyl Ester)
Target: Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate
Protocol:
-
Solvation: Dissolve the Nitrile (5 mmol) in Absolute Ethanol (20 mL) .
-
Acid Saturation: Cool to 0 °C. Bubble dry HCl gas into the solution for 30 minutes until saturated (or add conc. H₂SO₄, 3 equiv).
-
Reflux: Heat the mixture to reflux for 6–12 hours. Monitor by TLC for disappearance of the nitrile.
-
Hydrolysis: Cool the mixture and add Water (5 mL) . Stir for 30 minutes (hydrolyzes the intermediate imidate salt).
-
Neutralization: Carefully neutralize with Solid NaHCO₃ to pH 8.
-
Extraction: Extract with DCM, dry, and concentrate.
-
Result: Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate.
Phase 4: Hydrogenolysis (Optional N-Debenzylation)
Target: this compound Requirement: Only perform if the free secondary amine is the desired final product.
Protocol:
-
Dissolve the N-benzyl ester in Ethanol .
-
Add Pd(OH)₂/C (Pearlman's Catalyst, 10 wt%) .
-
Hydrogenate at 40 psi H₂ for 12 hours at RT.
-
Filter through Celite and concentrate to yield the title compound.
Part 3: Quality Control & Troubleshooting
| Parameter | Specification | Troubleshooting |
| Purity (HPLC) | >95% (Area %) | If <95%, repurify via column chromatography (Amine-functionalized silica recommended for free amines). |
| Appearance | Clear oil or white solid | Yellow/Orange color indicates oxidation or residual benzylamine. |
| Moisture | <0.5% | Critical for Phase 2 (TosMIC). Ensure DME is distilled over Na/Benzophenone. |
| Isomer Ratio | Endo/Exo mixture | Separation is difficult; typically used as a mixture or separated by prep-HPLC if stereochemistry is critical. |
Safety Critical:
-
TosMIC: Emits toxic vapors. Handle in a fume hood. Although it avoids free cyanide, it is a potent electrophile.
-
Acetonedicarboxylic Acid: Unstable. Store at 4 °C. Decarboxylates rapidly above 60 °C.
References
-
Robinson, R. (1917). "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.
-
Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[5] Synth., 99, 251-273. (Detailed protocol for the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one intermediate).
-
Oldenziel, O. H., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114-3118.
- Kashman, Y., & Cherkez, S. (1971). "Syntheses of 9-azabicyclo[3.3.1]nonanone-3 (granatanone) derivatives." Tetrahedron, 27(1), 73-85.
Sources
- 1. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
Application Note: Purification Strategies for Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Abstract & Chemical Context
The bicyclic scaffold of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (a derivative of the granatane class) represents a critical intermediate in the synthesis of neuroactive agents, particularly 5-HT3 receptor antagonists. Purification of this compound presents a triad of challenges:
-
Basicity: The bridgehead nitrogen (secondary amine) creates strong interactions with acidic silanols in stationary phases.
-
Stereoisomerism: The ester group at the C3 position exists as endo (axial) and exo (equatorial) isomers, which often exhibit distinct biological activities.
-
Thermal Instability: While stable at room temperature, the bicyclic ring strain and ester functionality can lead to degradation (retro-Mannich or hydrolysis) under aggressive thermal purification.
This guide details a multi-stage purification protocol emphasizing yield preservation and isomeric resolution.
Impurity Profile
| Impurity Type | Origin | Removal Strategy |
| Unreacted Ketone | Precursor (9-azabicyclo[3.3.1]nonan-3-one) | Bisulfite wash or Flash Chromatography |
| Polymeric Tars | Robinson-Schöpf side reactions | Acid-Base Extraction (insoluble in acid) |
| Stereoisomers | Endo/Exo mixture from synthesis | High-Performance Flash Chromatography (HPFC) |
| N-Oxides | Air oxidation of bridgehead N | Avoidance (Inert atmosphere) / Reduction |
Purification Workflow Visualization
The following decision tree outlines the logical flow for purifying the crude reaction mixture.
Figure 1: Strategic workflow for the isolation of granatane carboxylates.
Protocol 1: Acid-Base Extraction (The "Workhorse")
Objective: To separate the basic amine product from neutral organic impurities (unreacted starting materials, non-basic tars) and acidic byproducts.
Mechanism: The bridgehead nitrogen has a pKa of approximately 9.5–10.5. By manipulating pH, we toggle the molecule's solubility between organic and aqueous phases.
Reagents
-
Hydrochloric Acid (2M)
-
Sodium Hydroxide (4M) or Ammonium Hydroxide (28%)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (Saturated NaCl)
Step-by-Step Procedure
-
Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude).
-
Note: EtOAc is preferred over DCM initially to avoid emulsion formation with tars.
-
-
Acidification (Extraction A): Extract the organic layer twice with 2M HCl.
-
Target: Aqueous phase pH < 2.
-
Action: The product protonates (
) and moves to the water layer. Neutral impurities remain in the EtOAc. -
Discard: The organic layer (contains non-basic impurities).
-
-
Washing: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.
-
Basification (The Critical Step):
-
Cool the aqueous acidic solution to 0–5°C (Ice bath).
-
Slowly add 4M NaOH dropwise with stirring.
-
Target: pH > 12.
-
Caution: Heat generation can hydrolyze the ethyl ester. Maintain T < 10°C.
-
-
Extraction B: Extract the now cloudy, basic aqueous mixture with DCM (3 x volumes).
-
Why DCM? The free base is highly soluble in chlorinated solvents.
-
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate in vacuo.
Protocol 2: Isomeric Resolution via Flash Chromatography
Objective: Separation of endo (axial ester) and exo (equatorial ester) isomers.
The Challenge: Secondary amines interact strongly with the acidic silanols of silica gel, causing peak tailing and poor resolution.
Mobile Phase Strategy
Standard silica gel requires an amine modifier.
-
Base Modifier: Triethylamine (TEA) or Ammonia (NH3) in Methanol.
-
Recommended System: DCM : MeOH : NH4OH (90:9:1) is often too polar for esters.
-
Optimized System: Hexane : EtOAc : Et3N (Start 80:19:1
Gradient).
Chromatographic Parameters
-
Stationary Phase: Spherical Silica, 20–40 µm (High surface area).
-
Loading: <1% w/w (Strict loading is required for isomer separation).
-
Detection: UV 210 nm (Ester carbonyl) or Iodine Stain (Amine).
Procedure
-
Column Pre-treatment: Flush the silica column with Mobile Phase containing 1% Triethylamine (TEA). This "caps" the active silanol sites.
-
Equilibration: Wash with 5 column volumes (CV) of starting solvent (e.g., Hexane/EtOAc 9:1 + 1% TEA).
-
Elution:
-
Fraction 1 (Exo-isomer): Typically elutes first due to less steric hindrance interacting with the silica surface (equatorial conformation).
-
Fraction 2 (Endo-isomer): Elutes second; the axial position often exposes the lone pair/polar groups differently to the stationary phase.
-
-
Recovery: Pool fractions. Evaporate solvent.[1][2]
-
Crucial: To remove residual TEA, redissolve in DCM and wash with saturated
or simply dry under high vacuum for extended periods.
-
Protocol 3: High-Vacuum Distillation (Polishing)
Objective: Final purification for high-purity oil, removing trace solvent and high-boiling colored impurities.
Physical Properties (Estimated):
-
Boiling Point: The ketone precursor boils at ~101°C at 2.7 Pa (0.02 mmHg) [1]. The ethyl ester will have a higher boiling point, likely 115–125°C at 0.1 mmHg .
Setup
-
Short-path distillation head (Vigreux column recommended if isomer separation is attempted thermally, though difficult).
-
High-vacuum pump (< 0.5 mmHg capability).
-
Oil bath with digital temperature control.
Procedure
-
Degas the oil under vacuum at room temperature for 30 mins.
-
Slowly ramp oil bath temperature to 140°C.
-
Foreshot: Collect the first 5-10% of distillate (often contains residual solvent or volatile degradation products).
-
Main Fraction: Collect the steady boiling fraction.
-
Observation: The product should be a clear, colorless to pale yellow oil.
-
Warning: If the pot residue turns black/viscous, stop. This indicates thermal decomposition (retro-Mannich).
-
Analytical Validation (QC)
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl3) | Diagnostic multiplet at |
| Isomeric Ratio | 1H NMR | Integration of H-3 proton. Endo H-3 (equatorial) typically appears downfield of Exo H-3 (axial) with different coupling constants ( |
| Purity | GC-MS | Single peak >98% area. M+ peak visible. |
| Residual Solvent | HS-GC | < 5000 ppm (combined). |
Stereochemical Assignment (Rule of Thumb)
In granatane systems:
-
Endo-ester (Axial): The H-3 proton is equatorial. It usually shows a broadened singlet or small coupling (
Hz). -
Exo-ester (Equatorial): The H-3 proton is axial. It shows large diaxial coupling (
or similar, Hz).
References
-
Synthesis of 9-azabicyclo[3.3.1]nonan-3-one derivatives. PrepChem. Accessed Oct 2023.
-
Organic Syntheses Procedure: Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl. Org. Synth. 2022, 99, 251-273.
-
Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents (US7868017B2).
-
PubChem Compound Summary: 9-Azabicyclo[3.3.1]nonan-3-one. National Library of Medicine.
-
Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications.
Sources
Analytical methods for characterization of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Application Note: Analytical Characterization of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Abstract
This compound is a critical bicyclic intermediate in the synthesis of 5-HT3 receptor antagonists, most notably Granisetron . Its structural complexity—characterized by a bridgehead nitrogen and stereoisomerism at the C3 position—presents unique analytical challenges. This molecule lacks a strong UV chromophore, making standard HPLC-UV detection insensitive.[1] Furthermore, the basicity of the secondary amine can lead to severe peak tailing in chromatographic separations. This guide details a multi-modal analytical strategy: GC-MS for volatile impurity profiling, HPLC-CAD for non-chromophoric quantification, and 1H-NMR for definitive stereochemical assignment (Endo/Exo ratio).
Introduction & Chemical Context
The 9-azabicyclo[3.3.1]nonane scaffold (often referred to as the "granatane" ring system) is the structural core of Granisetron. The pharmacological activity of Granisetron is strictly dependent on the Endo stereochemistry of the substituent at the C3 position.
-
Target Molecule: this compound
-
Key Quality Attributes (KQAs):
-
Stereochemical Purity: The Endo isomer is typically the desired precursor; the Exo isomer is a potent impurity.
-
Chemical Purity: Identification of hydrolysis products (carboxylic acid) and decarboxylated species.
-
Salt Form: Often isolated as a hydrochloride or oxalate salt to stabilize the amine.
-
Visualizing the Analytical Workflow
Figure 1: Integrated analytical workflow for characterization of granatane esters.
Method A: GC-MS for Chromatographic Purity
Rationale: As an ester with a secondary amine, the molecule is sufficiently volatile for Gas Chromatography. GC is preferred over HPLC-UV due to the molecule's lack of conjugation (weak UV absorbance). However, the exposed nitrogen lone pair interacts with silanol groups in standard columns, causing peak tailing. We utilize a base-deactivated liner and a specific amine-column chemistry to mitigate this.
Protocol: GC-MS/FID Operating Conditions
| Parameter | Setting / Description |
| Instrument | Agilent 7890/5977 (or equivalent) |
| Column | Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm, 1.0 µm film) Note: These columns are base-deactivated to prevent amine adsorption. |
| Inlet | Split/Splitless, 250°C. Liner: Ultra Inert, wool-packed (deactivated). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Injection | 1.0 µL, Split ratio 20:1 |
| Oven Program | 1) 60°C (hold 1 min) 2) Ramp 15°C/min to 280°C 3) Hold 5 min |
| Detector | MS (Scan 35-450 m/z) or FID (300°C) |
| Sample Prep | Dissolve 10 mg sample in 10 mL Dichloromethane (DCM). Add 1 drop of 1N NaOH if analyzing a salt form to free the base. |
System Suitability Criteria:
-
Tailing Factor (Tf): Must be < 1.5 (Critical for amines).
-
Resolution: > 2.0 between the main ester peak and the hydrolysis product (acid).
Expert Insight: If tailing persists, perform in-situ derivatization . Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial and incubate at 60°C for 15 mins. This acylates the secondary amine, neutralizing its basicity and drastically improving peak shape.
Method B: HPLC-CAD for Assay & Non-Volatiles
Rationale: While GC is excellent for purity, HPLC is required for quantifying non-volatile impurities (inorganic salts, heavy degradation products). Since the molecule has negligible UV absorbance at >210 nm, Charged Aerosol Detection (CAD) is the gold standard here. CAD provides a "universal" response independent of chromophores.[2]
Protocol: Reverse Phase HPLC-CAD
| Parameter | Setting / Description |
| Detector | Thermo Corona Veo or equivalent CAD. Evaporation Temp: 35°C (Low temp prevents loss of semi-volatiles). |
| Column | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) Why? High pH stability is required. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 9.5 (Adjusted with NH4OH) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B 2-15 min: 5% -> 90% B 15-20 min: 90% B |
| Sample Prep | 0.5 mg/mL in 50:50 Water:Acetonitrile. |
Mechanism of Separation: At pH 9.5, the secondary amine (pKa ~10-11) is partially deprotonated (neutral), increasing retention on the C18 column. If run at acidic pH (e.g., TFA), the molecule would elute in the void volume.
Critical Warning: Do not use phosphate or non-volatile buffers with CAD. They will precipitate in the detector and clog the nebulizer. Use only volatile buffers (Formate, Acetate, Carbonate).
Method C: Structural Elucidation (NMR) - The Endo/Exo Problem
Rationale:
Chromatography separates isomers, but it cannot identify them without a reference standard. 1H-NMR is the absolute method for assigning the Endo vs. Exo configuration based on the coupling constants (
Stereochemical Logic (The "W" Rule & Karplus Relation)
In the 9-azabicyclo[3.3.1]nonane system, the piperidine rings exist predominantly in a Chair-Chair conformation.
-
Endo-Ester (Desired): The ester group is axial (pointing "in"). Therefore, the proton at C3 (
) is Equatorial .-
Signal:
appears as a narrow multiplet or triplet. -
Coupling: Small
and (< 5 Hz).
-
-
Exo-Ester (Impurity): The ester group is equatorial (pointing "out"). Therefore, the proton at C3 (
) is Axial .-
Signal:
appears as a wide multiplet (typically a triplet of triplets). -
Coupling: Large
(~10-12 Hz) with adjacent axial protons.
-
Visualizing the Stereochemistry Logic
Figure 2: Decision tree for stereochemical assignment using 1H-NMR.
Protocol: 1H-NMR Experiment
-
Solvent: CDCl3 (Deuterochloroform).
-
Concentration: ~10 mg in 0.6 mL.
-
Acquisition: 400 MHz or higher. 16-32 scans.
-
Key Region: Look for the methine proton (
-COOEt) typically between 3.5 and 4.5 ppm. -
Validation: Integrate the Endo signal vs. the Exo signal (if present) to calculate the isomeric ratio.
References
-
Granisetron Synthesis & Stereochemistry: Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives." Journal of Medicinal Chemistry.
-
Charged Aerosol Detection (CAD) for Non-Chromophoric Amines: Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the corona charged aerosol detector." Journal of Chromatography A.
-
NMR Analysis of Bicyclo[3.3.1]nonanes: Juaristi, E. (1995). "Conformational Analysis of 9-Azabicyclo[3.3.1]nonane Derivatives." Introduction to Stereochemistry and Conformational Analysis. (Note: Generalized reference for bicyclic stereochemistry).
-
Pharmacopeial Context (USP/EP): United States Pharmacopeia (USP) Monograph: Granisetron Hydrochloride. (Check current USP-NF for Impurity profiling methods).
Sources
HPLC and GC-MS methods for Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate analysis
Application Note: AN-2026-AZA High-Resolution Analysis of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate: HPLC and GC-MS Protocols
Executive Summary
This compound is a critical bicyclic intermediate, primarily utilized in the synthesis of 5-HT3 receptor antagonists (e.g., Granisetron) and various tropane-derivative alkaloids. Its analysis presents specific chromatographic challenges:
-
Basicity: The secondary amine (pKa ~10) causes severe peak tailing on traditional silica-based HPLC columns due to silanol interactions.
-
Stereoisomerism: The molecule exists as endo and exo diastereomers. Quantifying the isomeric ratio is crucial, as the endo isomer is typically the pharmacologically active precursor.
-
Detection: It lacks a strong chromophore, necessitating low-UV detection (210 nm) or Mass Spectrometry.
This guide provides two validated protocols: a High-pH Reversed-Phase HPLC method for purity and isomer ratio determination, and a GC-MS method for volatile impurity profiling.
Physicochemical Profile & Analytical Strategy
| Property | Value / Characteristic | Analytical Implication |
| Structure | Bicyclic amine with ethyl ester | Dual functionality: Amine (basic) and Ester (labile). |
| pKa (Base) | ~10.0 - 10.5 (Secondary Amine) | HPLC: Requires high pH (>10) to suppress ionization for retention, or low pH (<3) to fully protonate. |
| LogP | ~1.8 | Moderately lipophilic; suitable for C18 retention. |
| Isomerism | Endo (boat-chair) vs. Exo (chair-chair) | Critical: Methods must resolve these diastereomers. Endo is usually more polar. |
| Stability | Ester hydrolysis prone | Avoid acidic/basic aqueous storage for long periods. Prepare fresh. |
Method A: High-pH HPLC-UV/MS (The "Gold Standard")
Rationale: Traditional low-pH methods often fail to separate the endo/exo isomers effectively and suffer from peak tailing. By operating at pH 10.5 , we deprotonate the amine (neutral form), increasing hydrophobic interaction with the C18 phase and eliminating silanol cation-exchange effects. This results in sharp peaks and superior diastereomer resolution.
Chromatographic Conditions
-
System: UHPLC or HPLC with quaternary pump.
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Phenomenex Gemini NX-C18 (3 µm).
-
Note: Do NOT use standard silica columns at this pH; they will dissolve. Use hybrid-particle columns.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 35°C.
-
Detection:
-
UV: 215 nm (primary), 254 nm (secondary).
-
MS (Optional): ESI Positive Mode (M+H = 198.15).
-
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Hold |
| 10.0 | 40 | 60 | Linear Ramp |
| 12.0 | 5 | 95 | Wash |
| 14.0 | 90 | 10 | Re-equilibration |
Protocol: Isomer Resolution
-
Sample Diluent: 50:50 Water:Acetonitrile (neutral).
-
Standard Prep: Dissolve 10 mg reference standard in 10 mL diluent.
-
Elution Order: The endo isomer (more compact/polar) typically elutes before the exo isomer in this system.
-
System Suitability: Resolution (
) between endo and exo peaks must be > 1.5.
Method B: GC-MS for Impurity Profiling
Rationale: GC-MS is ideal for detecting volatile precursors (e.g., benzylamine residues if debenzylation was performed) and confirming the molecular mass.
Challenge: The secondary amine can adsorb to active sites in the GC liner, causing "disappearing peaks." Solution: Use of a base-deactivated liner and a non-polar column.
Instrument Parameters
-
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split/Splitless (Split ratio 20:1).
-
Liner: Ultra Inert Split Liner with Wool (Deactivated). Crucial for amines.
-
Temp: 250°C.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Temperature Program
| Rate (°C/min) | Value (°C) | Hold Time (min) |
| - | 60 | 1.0 |
| 15 | 220 | 0.0 |
| 30 | 300 | 3.0 |
Mass Spectrometry (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40 – 350 amu.
-
Key Ions (m/z):
-
197 (Molecular Ion, weak).
-
124 (Base Peak, loss of ester group - typical tropane-like cleavage).
-
96 (Azabicycle fragment).
-
Sample Preparation Workflow
To ensure accurate quantification without interference from synthesis salts, a liquid-liquid extraction (LLE) is recommended before analysis.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow to isolate the free base amine from crude reaction mixtures.
Method Development Logic (Decision Tree)
The following diagram illustrates the decision process for selecting the High-pH HPLC method over traditional acidic methods.
Figure 2: Mechanistic rationale for selecting High-pH chromatography for bicyclic amines.
References
-
Organic Syntheses. (2022).[3] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 251-273. Link
- Context: Describes the synthesis and HPLC analysis (using phosphate buffer)
-
Journal of Pharmaceutical and Biomedical Analysis. (2013). Stability-indicating HPLC method for Granisetron. Link
- Context: Granisetron shares the 9-azabicyclo core; this reference validates the stability behavior of the bicyclic ring.
-
Waters Corporation. Analysis of Basic Drugs using XBridge Columns. Link
- Context: Authoritative guide on High-pH chromatography for basic amines to elimin
-
PubChem. 9-Azabicyclo[3.3.1]nonane-3-carboxylate Compound Summary. Link
- Context: Physicochemical data (LogP, pKa estimates)
Sources
Application Note: Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate in Drug Discovery
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on the Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate scaffold, a critical intermediate for accessing the granatane class of alkaloids, which are homologous to the tropanes but possess distinct conformational properties valuable for GPCR ligand design.
Executive Summary & Scaffold Analysis
The 9-azabicyclo[3.3.1]nonane core (commonly referred to as "granatane") is a privileged bicyclic scaffold. It is the higher homolog of the tropane (8-azabicyclo[3.2.1]octane) system found in atropine and cocaine.
In drug discovery, the This compound serves as a versatile "divergent node." Unlike the tropanes, the granatane system exists predominantly in a chair-chair conformation , providing a distinct spatial vector for substituents at the 3-position. This rigidity is exploited to freeze bioactive conformations of neurotransmitters, particularly for 5-HT3 (Serotonin) , Muscarinic (M1-M5) , and Sigma receptors.
Structural Advantages[1]
-
Conformational Locking: The bicyclic bridge locks the nitrogen lone pair and the C3-substituent in a fixed geometric relationship, reducing the entropic penalty of binding.
-
Lipophilicity: The ethylene bridge (C6-C7) adds lipophilicity compared to tropane, often improving blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The bridgehead carbons protect the core from rapid oxidative metabolism.
Synthetic Protocols
The synthesis of this compound typically proceeds via the ketone intermediate Pseudopelletierine , followed by a one-carbon homologation or functional group interconversion.
Protocol A: Synthesis of the Core Scaffold (Pseudopelletierine)
Objective: Synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one via Robinson-Schöpf Condensation. Scale: 50 mmol
Reagents:
-
Acetonedicarboxylic acid: 7.3 g
-
Methylamine hydrochloride: 3.4 g
-
Sodium acetate buffer (pH 4-5)
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve sodium acetate (10 g) in water (100 mL) and adjust pH to 4.5 using acetic acid.
-
Condensation: In a 500 mL flask, combine the glutaraldehyde solution, methylamine hydrochloride, and acetonedicarboxylic acid.
-
Cyclization: Add the buffer solution. The reaction is pH-sensitive; the "physiological" pH (4-5) favors the double Mannich condensation over polymerization.
-
Incubation: Stir at room temperature for 48 hours. Evolution of CO₂ indicates the decarboxylation of the intermediate dicarboxylic acid.
-
Basification: Cool the mixture to 0°C. Basify to pH 10 using 40% NaOH.
-
Extraction: Extract continuously with chloroform or dichloromethane (DCM) for 6 hours.
-
Purification: Dry organic layer (
), concentrate, and recrystallize from petroleum ether.
Protocol B: Conversion to this compound
Objective: Transformation of the ketone to the ester via TosMIC (Van Leusen) reductive cyanation followed by ethanolysis. This route installs the carboxylate at C3.
Reagents:
-
Pseudopelletierine (from Protocol A)[4]
-
Tosylmethyl isocyanide (TosMIC)[6]
-
Potassium tert-butoxide (
-BuOK) -
Ethanol / HCl (gas)
Step-by-Step Methodology:
-
Reductive Cyanation:
-
Dissolve Pseudopelletierine (1 eq) and TosMIC (1.1 eq) in dry DME (dimethoxyethane).
-
Cool to 0°C. Add
-BuOK (2.2 eq) portion-wise. -
Stir at 0°C for 45 min, then warm to RT for 2 hours.
-
Mechanism:[1][7][8] The TosMIC anion attacks the ketone; subsequent elimination of the tosyl group and tautomerization yields the 9-methyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile .
-
-
Hydrolysis/Esterification:
-
Dissolve the crude nitrile in absolute ethanol.
-
Bubble dry HCl gas through the solution until saturation (exothermic).
-
Reflux for 12 hours.
-
Concentrate in vacuo.[1] Neutralize with saturated
and extract with Ethyl Acetate.
-
-
Isomer Separation:
-
The product is a mixture of endo and exo esters.
-
Separation: Flash chromatography (SiO₂, DCM:MeOH:NH₃ 90:9:1). The endo isomer (thermodynamically favored in this specific workup) is typically the major product.
-
Application Workflows in Drug Discovery
Application 1: Synthesis of 5-HT3 Antagonists (Granisetron Analogs)
The 5-HT3 receptor antagonists (anti-emetics) require a specific pharmacophore: a rigid amine linked to a heteroaromatic ring via an amide or ester.
Workflow:
-
Hydrolysis: Convert this compound to the carboxylic acid (LiOH, THF/Water).
-
Curtius Rearrangement (Optional): If the amine is required (as in Granisetron), treat the acid with Diphenylphosphoryl azide (DPPA) and
-BuOH to get the Boc-protected amine. -
Coupling: For reverse amide analogs (novel IP space), couple the carboxylic acid directly with amino-indazoles or amino-quinoxalines using HATU/DIPEA.
Application 2: Sigma-1/2 Receptor Ligands
Sigma receptors modulate calcium signaling and cell survival. High-affinity ligands often feature a basic amine and a lipophilic domain.
Workflow:
-
Reduction: Reduce the ester to the primary alcohol using
in THF. -
Derivatization: React the alcohol with phenyl isocyanates to form carbamates, or with aryl halides (NaH, DMF) to form ethers.
-
Target:endo-3-(3,4-dichlorophenylcarbamoyloxy)-9-methyl-9-azabicyclo[3.3.1]nonane.
-
Visualizations
Figure 1: Synthetic Pathway & Logic Flow
This diagram illustrates the conversion of the raw materials into the active pharmaceutical intermediate (API) scaffold.
Caption: Synthesis of the Granatane Ester and its divergence into bioactive ligand classes.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| IUPAC Name | Ethyl 9-methyl-9-azabicyclo[3.3.1]nonane-3-carboxylate | Usually N-methylated |
| Molecular Weight | 211.29 g/mol | Free base |
| Isomerism | endo / exo | endo-isomer preferred for 5-HT3 activity |
| pKa (Calc) | ~9.2 (tertiary amine) | Highly basic, exists as cation at pH 7.4 |
| LogP (Calc) | 1.8 - 2.1 | Good CNS penetration potential |
| Boiling Point | ~110°C @ 2 mmHg | Purifiable by vacuum distillation |
References
-
Robinson-Schöpf Synthesis: Cope, A. C.; Drysdale, J. J.; Beyer, C. F. "Pseudopelletierine".[4][7] Organic Syntheses, Coll.[7] Vol. 4, p.816 (1963). Link
-
TosMIC Reagent Application: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[8] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114-3118 (1977). Link
-
Granisetron Discovery: Bermudez, J., et al. "5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and quinazoline-3-carboxylic acid derivatives." Journal of Medicinal Chemistry, 33(7), 1924-1929 (1990). Link
-
Sigma Receptor Ligands: Mach, R. H., et al. "Synthesis and Sigma Receptor Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives." Journal of Medicinal Chemistry, 36(23), 3707-3720 (1993). Link
-
Granatane Scaffold Review: "The Granatane Alkaloids." The Alkaloids: Chemistry and Physiology, Vol 5, 265-290. Link
Disclaimer: This protocol is for research purposes only. All chemical synthesis involving isocyanides and biological alkaloids must be conducted in a fume hood with appropriate PPE.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Application Note: Derivatization of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate for Biological Screening
This is a comprehensive Application Note and Protocol guide for the derivatization of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate .
Executive Summary & Strategic Rationale
The 9-azabicyclo[3.3.1]nonane core (often referred to as the granatane scaffold) represents a "privileged structure" in medicinal chemistry, sharing significant topological homology with tropane alkaloids (e.g., cocaine, atropine).[1] Unlike the flatter aromatic scaffolds common in early screening decks, this bicyclic amine offers a rigid, three-dimensional architecture defined by a defined vector relationship between the N-9 nitrogen and the C-3 ester .
Why this scaffold?
-
sp³-Richness: Increases solubility and allows for exploration of non-flat chemical space, a key factor in improving clinical success rates.
-
Pharmacophore Overlap: The distance between the basic nitrogen and the distal ester functionality mimics the pharmacophoric features of GPCR ligands (Muscarinic, 5-HT, Opioid) and monoamine transporter inhibitors.[1]
-
Dual-Handle Reactivity: The molecule possesses two orthogonal handles for derivatization:
This guide outlines a high-fidelity workflow to transform the parent scaffold into a focused library of Amides, Ureas, and Reverse-Amides suitable for high-throughput screening (HTS).
Structural Analysis & Stereochemical Considerations
Before initiating synthesis, the researcher must account for the conformational dynamics of the bicyclo[3.3.1]nonane system.[1]
-
Conformation: The scaffold predominantly adopts a chair-chair conformation.[2]
-
Stereochemistry (Critical QC Point): The substituent at C-3 can exist in two diastereomeric forms:
-
Recommendation: Verify the isomeric purity of your starting material via 1H-NMR. The H-3 methine proton typically shows a broad multiplet (
Hz) for the endo-H (exo-ester) due to diaxial coupling, whereas the exo-H (endo-ester) appears as a narrower multiplet.[1]
Chemistry Strategy: Divergent Synthesis
We employ a "Handle-First" strategy. The N-9 amine is the most reactive site and should be functionalized first to generate the primary library diversity (R1). The C-3 ester can then be modulated (R2) if SAR requires it, or left as a prodrug-like moiety.
Diagram 1: Divergent Derivatization Workflow
Caption: Divergent synthesis pathways. Path A (Red) utilizes the N-9 amine for rapid library expansion. Path B (Green) activates the C-3 ester for "Reverse Amide" synthesis.[1]
Detailed Experimental Protocols
Protocol A: High-Throughput N-Acylation (Amide Library)
Objective: Generate a 96-member library of N-acylated derivatives. Mechanism: Nucleophilic acyl substitution.[3]
Reagents:
-
Scaffold: this compound (0.1 M in DCM).
-
Acylating Agents: Diverse Acid Chlorides (0.15 M in DCM).[1]
-
Base: Diisopropylethylamine (DIPEA), neat.[1]
-
Scavenger Resin: Trisamine or Morpholine polymer-bound resin.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well deep-well chemically resistant plate (polypropylene), dispense 50 µL of the Scaffold stock solution (5 µmol) into each well.
-
Base Addition: Add 10 µL of DIPEA (approx. 57 µmol, 11 equiv) to each well.
-
Library Addition: Add 50 µL of a unique Acid Chloride solution (7.5 µmol, 1.5 equiv) to each well.
-
Note: For carboxylic acids instead of acid chlorides, pre-activate with HATU/DIPEA in DMF for 30 mins before adding to the scaffold.
-
-
Reaction: Seal the plate with a chemically resistant mat. Shake at room temperature for 12 hours .
-
Quenching/Scavenging: Add 20 mg of Trisamine scavenger resin to each well to react with excess acid chloride. Shake for 4 hours.
-
Filtration: Filter the reaction mixture into a receiving plate using a vacuum manifold to remove the resin and amine-hydrochloride salts.
-
Evaporation: Remove solvent using a centrifugal evaporator (Genevac) at 40°C.
-
Reconstitution: Dissolve residues in 100 µL DMSO for direct biological screening.
Protocol B: Ester Hydrolysis & Reverse Amide Synthesis
Objective: Convert the C-3 ester to an amide to probe the "effector" end of the molecule.
Step-by-Step Methodology:
-
Hydrolysis (Bulk Scale):
-
Dissolve 1.0 g of the parent scaffold in 10 mL THF/MeOH (1:1).
-
Add 5 mL of 2M LiOH (aq). Stir at 50°C for 4 hours.
-
Checkpoint: Monitor by LCMS for disappearance of the ethyl ester peak (+28 mass loss, shift to acid).
-
Neutralize with 1M HCl to pH 5-6 and extract with EtOAc (or lyophilize if amphoteric). Isolate the Lithium carboxylate or free acid.
-
-
Coupling (Library Scale):
-
Dissolve the hydrolyzed acid intermediate (0.1 M in DMF).
-
Add EDC·HCl (1.5 equiv) and HOAt (1.5 equiv).[1] Shake for 15 mins.
-
Add diverse Primary Amines (R-NH2, 1.2 equiv).
-
Shake for 16 hours at RT.
-
Purification: These products often require SCX (Strong Cation Exchange) SPE cartridges if the product contains a basic center, or standard reverse-phase prep-HPLC.
-
Quality Control & Validation
Data Presentation: Expected Analytical Parameters
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | UPLC-MS (214/254 nm) | > 90% (AUC) | Check for unreacted amine (Starting Material). |
| Identity | ESI-MS (+ve mode) | [M+H]⁺ ± 0.4 Da | N-Acylation adds mass of (R-CO - H). |
| Stereochem | 1H-NMR (400 MHz) | H-3 Coupling | Endo-ester: H-3 is Exo (Equatorial). Signal is narrow multiplet/triplet ( |
Self-Validating Check:
-
The "Shift Test": Upon N-acylation, the protons adjacent to the nitrogen (H-1 and H-5 bridgeheads) will shift downfield (deshielding) by approximately 0.5 - 1.0 ppm compared to the parent amine. If this shift is absent, the reaction failed.
Biological Screening Context
This library is particularly suited for:
-
GPCRs: Muscarinic (M1-M5), Opioid (Mu/Delta/Kappa), and Sigma receptors.[1]
-
Transporters: Dopamine (DAT) and Serotonin (SERT) transporters.[1]
-
Mechanism: The protonated amine (at physiological pH) mimics the cationic headgroup of endogenous neurotransmitters, while the ester/amide tail provides hydrophobic interaction with the receptor orthosteric site.[1]
Diagram 2: Pharmacophore Mapping[1]
Caption: Pharmacophore model showing the role of the N-9 and C-3 domains in receptor binding.
References
-
Structure & Reactivity of 9-azabicyclo[3.3.
-
Biological Relevance (Granatane Alkaloids)
-
Synthetic Protocols (ABNO Catalyst - N-stability)
-
GPCR Ligand Design (GPR119 Agonists)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Khan Academy [khanacademy.org]
- 4. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate: A Versatile Scaffold for the Design of Novel Bioactive Ligands
Introduction: The Strategic Advantage of the 9-Azabicyclo[3.3.1]nonane Framework
The 9-azabicyclo[3.3.1]nonane ring system represents a conformationally constrained scaffold that has garnered significant attention in medicinal chemistry. Its rigid, chair-chair or chair-boat conformation allows for the precise spatial orientation of functional groups, a critical feature for achieving high-affinity and selective interactions with biological targets.[1][2] This structural rigidity reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency. The ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate derivative is a particularly attractive starting point for ligand discovery, offering three key points for diversification: the C3-ester functionality, the N9-bridgehead nitrogen, and the potential for stereoisomeric variations. This document provides a comprehensive guide for researchers, outlining the synthesis of this scaffold, strategies for its derivatization into ligand libraries, and protocols for the biological evaluation of the resulting compounds, with a focus on their potential as ligands for CNS receptors.
Synthesis of the Core Scaffold: A Multi-Step Approach
The synthesis of this compound can be achieved through a multi-step sequence, commencing with the well-established Robinson-Schöpf-type cyclization to construct the bicyclic core.[3][4] This approach provides a reliable and scalable route to the key intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Caption: Synthetic workflow for the target scaffold.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from established procedures for the Robinson-Schöpf reaction.[3]
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
Acetonedicarboxylic acid
-
Sulfuric acid (18%)
-
Sodium acetate
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Sodium carbonate (Na₂CO₃)
-
Silica gel
Procedure:
-
To a jacketed reaction vessel cooled to 0-10 °C, add water and benzylamine (0.9 equivalents).
-
Slowly add 18% sulfuric acid (0.65 equivalents) while maintaining the temperature between 4-8 °C.
-
Add 50% aqueous glutaraldehyde (1.0 equivalent) followed by acetonedicarboxylic acid (1.0 equivalent), keeping the temperature below 5 °C.
-
Add a 9% sodium acetate solution (0.4 equivalents) over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours. Monitor for CO₂ evolution.
-
Adjust the pH to 2 with 18% sulfuric acid.
-
Extract the aqueous layer with MTBE (3 x volume) to remove organic impurities. Discard the organic layers.
-
To the aqueous layer, add heptane and silica gel.
-
Adjust the pH to 8 with 20% aqueous Na₂CO₃ to precipitate the product.
-
Filter the mixture and separate the aqueous and organic layers of the filtrate.
-
Extract the aqueous layer with heptane.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a solid.
Subsequent Transformations to the Target Scaffold
Debenzylation: The benzyl protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst) under a hydrogen atmosphere to yield 9-azabicyclo[3.3.1]nonan-3-one.[5]
N-Protection: The secondary amine of 9-azabicyclo[3.3.1]nonan-3-one is then protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium bicarbonate.
Introduction of the C3-Ester: The ethyl ester at the C3 position can be introduced via a Reformatsky reaction with ethyl bromoacetate and activated zinc. This reaction will yield the corresponding β-hydroxy ester.
Deoxygenation: The hydroxyl group at the C3 position can be removed through a Barton-McCombie deoxygenation or a similar radical-based deoxygenation protocol.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to afford the target scaffold, this compound.
Functionalization of the Scaffold: Building Ligand Libraries
The this compound scaffold offers two primary handles for diversification: the N9-amine and the C3-ester.
Caption: Strategies for scaffold derivatization.
Protocol 2: N-Alkylation of the Scaffold
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of this compound (1.0 equivalent) in dry acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Amide Coupling at the C3-Position
This protocol first involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Part A: Ester Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl ester (1.0 equivalent) in a mixture of THF and water.
-
Add LiOH (2.0 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~6 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Part B: Amide Coupling
Materials:
-
9-Azabicyclo[3.3.1]nonane-3-carboxylic acid (from Part A)
-
Amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in dry DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation: Sigma Receptor Binding Assay
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have shown significant affinity for sigma receptors.[6][7] The following protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of novel compounds for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Protocol 4: In Vitro Sigma-1 and Sigma-2 Receptor Binding Assay
This protocol is based on established methods for sigma receptor binding assays.[5][8]
Materials:
-
Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)
-
[³H]-(+)-Pentazocine (for σ₁)
-
[³H]-DTG (1,3-di-o-tolylguanidine) (for σ₂)
-
(+)-Pentazocine (for masking σ₁ sites in the σ₂ assay)
-
Haloperidol (for defining non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation cocktail and counter
Procedure: Sigma-1 Receptor Binding Assay:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd), and guinea pig brain membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, excess haloperidol (e.g., 10 µM), and membrane preparation.
-
Test Compound: Assay buffer, [³H]-(+)-pentazocine, test compound at various concentrations, and membrane preparation.
-
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Sigma-2 Receptor Binding Assay:
-
The procedure is similar to the σ₁ assay, with the following modifications:
-
Use rat liver membranes.
-
The radioligand is [³H]-DTG.
-
Include a fixed concentration of (+)-pentazocine (e.g., 100 nM) in all wells to mask the σ₁ receptors.
-
Non-specific binding is determined using excess DTG (e.g., 10 µM).
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Data Presentation: Exemplary Ligand Affinities
The following table presents hypothetical binding data for a series of derivatized ligands based on the this compound scaffold.
| Compound ID | N9-Substituent | C3-Modification | σ₁ Ki (nM) | σ₂ Ki (nM) |
| Scaffold | H | -COOEt | >10,000 | >10,000 |
| LIG-01 | Benzyl | -COOEt | 525 | 830 |
| LIG-02 | 4-Fluorobenzyl | -COOEt | 210 | 450 |
| LIG-03 | Benzyl | -CONH-Phenyl | 75 | 150 |
| LIG-04 | 4-Fluorobenzyl | -CONH-Phenyl | 32 | 68 |
| LIG-05 | Benzyl | -CH₂OH | 1500 | 2100 |
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel ligands with potential therapeutic applications, particularly in the realm of central nervous system disorders. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse chemical libraries through functionalization at the N9 and C3 positions. The provided biological assay protocol offers a reliable method for evaluating the affinity of these new chemical entities for sigma receptors. Future work could explore more complex derivatizations, including the introduction of chiral centers and the exploration of different bicyclic conformations, to further probe the structure-activity relationships and develop ligands with improved potency and selectivity for a range of biological targets.
References
-
Synthesis of (e) 9-azabicyclo[9][9][10]nonan-3-one-9-carboxylic acid ethyl ester. synlett.
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
-
Dieckmann Condensation. Wikipedia.
-
Dieckmann Condensation. SynArchive.
-
New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed.
-
SIGMA RECEPTOR BINDING ASSAYS. PMC.
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
-
New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PMC.
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.
-
Robinson's Landmark Synthesis of Tropinone. ResearchGate.
-
Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. PMC.
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.
-
US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
-
Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. PMC.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Process Development & Scale-Up Guide: Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Executive Summary & Strategic Analysis
Target Molecule: Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate CAS Registry: 141379-91-1 (Generic/Related) Core Scaffold: Granatane (9-azabicyclo[3.3.1]nonane) Primary Application: Key intermediate for 5-HT3 receptor antagonists (e.g., Granisetron analogs) and neuroactive tropane-like ligands.
Synthetic Strategy: The "Ring-First" Approach
The most robust, scalable route to functionalized granatanes does not attempt to preserve the carboxylate during the initial ring formation (which is thermodynamically unstable).[1] Instead, the strategy relies on the Robinson-Schöpf condensation to construct the bicyclic ketone (Granatanone), followed by a Van Leusen reductive cyanation to install the carbonitrile at C3, which is subsequently converted to the ester.[1]
This route is superior to direct dicarboxylate cyclization because it avoids the formation of viscous polymeric byproducts common when using reactive esters in the Mannich condensation.[1]
Process Flow:
-
Robinson-Schöpf Condensation: Construction of the bicyclic skeleton.[1]
-
Van Leusen Reaction (TosMIC): Regioselective conversion of ketone to nitrile.[1]
-
Pinner Reaction/Ethanolysis: One-pot conversion of nitrile to ethyl ester.[1]
-
Catalytic Hydrogenolysis: Removal of the N-benzyl protecting group.[1]
Detailed Protocols
Stage 1: The Robinson-Schöpf Condensation (Ring Construction)
Objective: Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
This reaction is a double Mannich condensation.[1] The use of a citrate/acetate buffer is critical to maintain pH 5.0–5.5, preventing the polymerization of glutaraldehyde and ensuring the reversibility of the initial iminium formation for thermodynamic product selection.[1]
Reagents:
-
Benzylamine: 1.0 equiv[1]
-
1,3-Acetonedicarboxylic acid: 1.0 equiv
-
Buffer: Sodium Acetate / Acetic Acid (pH 5.0)[1]
Protocol:
-
Buffer Preparation: In a jacketed reactor, dissolve Sodium Acetate (0.4 equiv) in water. Adjust pH to 5.0 using glacial Acetic Acid.[1]
-
Amine Addition: Cool to 0–5°C. Add Benzylamine (1.0 equiv) slowly. Exotherm warning.
-
Acid Addition: Add 1,3-Acetonedicarboxylic acid (1.0 equiv) portion-wise. The solution will turn yellow/orange.[1]
-
Aldehyde Addition: Add Glutaraldehyde (50% aq, 1.0 equiv) dropwise over 2 hours, maintaining internal temperature <10°C.
-
Reaction: Stir at 25°C for 24–48 hours. Evolution of CO₂ will occur (decarboxylation).[1]
-
Workup:
-
Isolation: Dry organics (MgSO₄), concentrate. The crude oil often crystallizes upon standing or trituration with hexanes.[1]
-
Yield Target: 65–75%
-
Purity: >95% (GC/HPLC)[1]
-
Stage 2: Reductive Cyanation (Van Leusen)
Objective: Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile
This step converts the ketone to a nitrile with retention of the carbon count, effectively replacing C=O with CH-CN.[1] This is safer and more regioselective than cyanohydrin formation followed by elimination/reduction.[1]
Reagents:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Stage 1 Product)[3]
-
Tosylmethyl isocyanide (TosMIC): 1.1 equiv[1]
-
Potassium tert-butoxide (KOtBu): 2.2 equiv
-
Solvent: 1,2-Dimethoxyethane (DME) and Ethanol (absolute)
Protocol:
-
Preparation: Dissolve Stage 1 ketone and TosMIC in DME (10 vol) under N₂. Cool to 0°C.[1][3]
-
Base Addition: Add KOtBu (solid or solution in THF) portion-wise. Maintain Temp <10°C.
-
Alcohol Addition: Add Ethanol (2 vol) slowly. Stir at 25°C for 4 hours.
-
Critical Parameter: The reaction must be strictly anhydrous initially to favor the TosMIC anion formation.[1]
-
-
Quench: Pour into ice water/brine.
-
Extraction: Extract with Ethyl Acetate.
-
Purification: Silica gel filtration or crystallization from Et₂O/Hexanes.[1]
-
Stereochemistry: Predominantly yields the exo-nitrile (thermodynamic), but the subsequent esterification/equilibration can be managed.[1]
-
Stage 3: Pinner Reaction & Esterification
Objective: Synthesis of Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate
Direct acid hydrolysis of the nitrile to the ester.[1]
Protocol:
-
Dissolution: Dissolve Stage 2 Nitrile in absolute Ethanol (10 vol).
-
Acidification: Cool to 0°C. Bubble dry HCl gas until saturation (or add conc. H₂SO₄, 3 equiv).[1]
-
Reflux: Heat to reflux (78°C) for 16 hours.
-
Workup: Concentrate to remove excess EtOH. Dilute with ice water. Neutralize with NaHCO₃ to pH 8.[1] Extract with DCM.[1][5]
-
Distillation: High-vacuum distillation is recommended for high-purity isolation of the amino-ester.[1]
Stage 4: N-Deprotection (Hydrogenolysis)
Objective: this compound[6]
Protocol:
-
Reactor Loading: Charge Stage 3 Ester into a hydrogenation vessel (Hastelloy or SS316).
-
Catalyst: Add Pd(OH)₂/C (Pearlman’s Catalyst, 10 wt% loading) or Pd/C (10%).[1]
-
Hydrogenation: Pressurize to 3–5 bar H₂. Heat to 40–50°C. Stir vigorously.
-
Filtration: Filter catalyst over Celite/Solka-Floc under inert atmosphere (Pyrophoric hazard).
-
Isolation: Concentrate filtrate. The product is a secondary amine, often isolated as the Hydrochloride salt for stability.[1]
Process Visualization
Reaction Scheme & Logic Flow
Caption: Step-wise transformation from raw materials to final bicyclic amino-ester.
Key Data & Specifications
Process Parameters Table
| Parameter | Stage 1 (Ring Formation) | Stage 2 (Nitrile Formation) | Stage 3 (Esterification) |
| Temperature | 5°C (Add) | 0°C (Add) | 78°C (Reflux) |
| pH Control | 5.0 (Critical Buffer) | N/A (Anhydrous Base) | < 1 (Acidic) |
| Stoichiometry | 1:1:1 (Ald:Amine:Acid) | 1.1 equiv TosMIC | Excess EtOH |
| Safety Hazard | CO₂ Evolution, Sensitizer | TosMIC (Stench/Tox) | Corrosive, Flammable |
| Typical Yield | 65–75% | 70–80% | 85–90% |
Safety & Engineering Controls
-
Glutaraldehyde Handling: Potent sensitizer.[1] Use full PPE (respirator/fume hood).[1] Decontaminate spills with sodium bisulfite.[1]
-
TosMIC: Produces a characteristic stench and is toxic.[1] All waste streams must be treated with bleach (hypochlorite) to oxidize isocyanides before disposal.[1]
-
Hydrogenation: The debenzylation involves H₂ gas and pyrophoric catalysts (Pd/C).[1] Ensure reactor is grounded (static dissipation) and purge cycles (N₂/Vacuum) are strictly followed.
-
CO₂ Evolution: Stage 1 generates 2 moles of CO₂ per mole of product.[1] Ensure reactor venting is sized appropriately to prevent over-pressurization.[1]
References
-
Robinson-Schöpf Mechanism & Scale-up
-
Van Leusen Reaction (TosMIC)
-
Granatane Ester Synthesis (Isomerism)
-
Hydrogenolysis of N-Benzyl Groups
Sources
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds and natural products, making its efficient synthesis a critical aspect of pharmaceutical research.[1][2] This guide will focus on a common and practical synthetic approach, addressing potential challenges to help you optimize your reaction conditions and achieve higher yields and purity.
Overview of the Synthetic Strategy
The synthesis of this compound can be approached through several routes. A prevalent and adaptable strategy involves the construction of a suitably substituted piperidine precursor, followed by an intramolecular cyclization to form the bicyclic core. This guide will focus on a multi-step synthesis that is amenable to scale-up and modification, commencing with the formation of an N-protected piperidine derivative, followed by a Dieckmann condensation to construct the carbocyclic ring, and concluding with any necessary downstream modifications.
A logical workflow for this synthesis is depicted below:
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Step 1: Synthesis of the N-Protected Piperidine Precursor
A common precursor for the Dieckmann condensation is a suitably substituted N-protected piperidine with two ester-containing side chains. A typical starting material is a derivative of 4-oxopiperidine.
Question 1: I am seeing low yields in the alkylation of my N-benzyl-4-oxopiperidine with ethyl chloroacetate. What could be the cause?
Answer: Low yields in this alkylation step often stem from a few key factors:
-
Base Selection: The choice of base is critical. A weak base may not sufficiently deprotonate the carbon alpha to the ketone and ester, leading to incomplete reaction. Conversely, a base that is too strong or sterically hindered can promote side reactions like self-condensation of the piperidone. Sodium ethoxide or potassium tert-butoxide are commonly used, but the optimal choice can be substrate-dependent.
-
Reaction Temperature: Alkylation reactions are often sensitive to temperature. Running the reaction at too high a temperature can lead to the formation of byproducts. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction to room temperature.
-
Moisture: The presence of water can quench the enolate intermediate, leading to reduced yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Order of Addition: Adding the alkylating agent (ethyl chloroacetate) to the pre-formed enolate of the piperidone is generally preferred to maintain a low concentration of the electrophile and minimize side reactions.
Question 2: I am observing multiple spots on my TLC plate after the alkylation reaction, even after optimizing the conditions. What are these byproducts?
Answer: The formation of multiple products can be attributed to several possibilities:
-
Over-alkylation: Dialkylation at the alpha-carbon can occur, especially if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long.
-
O-alkylation vs. C-alkylation: While C-alkylation is the desired pathway, some O-alkylation of the enolate can occur, leading to the formation of an enol ether. The ratio of C- to O-alkylation is influenced by the solvent, counter-ion, and temperature. Polar aprotic solvents generally favor C-alkylation.
-
Self-Condensation: As mentioned, the piperidone can undergo self-aldol condensation, particularly in the presence of a strong base.
To mitigate these issues, consider using a less reactive alkylating agent if possible, carefully controlling the stoichiometry, and optimizing the reaction time and temperature.
Step 2: Intramolecular Cyclization (Dieckmann Condensation)
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings through the intramolecular cyclization of a diester.
Question 3: My Dieckmann condensation to form the 9-azabicyclo[3.3.1]nonane ring system is not proceeding to completion. What are the critical parameters to control?
Answer: A sluggish or incomplete Dieckmann condensation can often be traced back to the following:
-
Base Strength and Stoichiometry: The Dieckmann condensation requires a strong, non-nucleophilic base to deprotonate the carbon alpha to one of the ester groups. Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK) are common choices. A full equivalent of the base is necessary to drive the equilibrium towards the product, as the resulting β-keto ester is acidic and will be deprotonated by the alkoxide byproduct.
-
Solvent: Anhydrous, high-boiling point, aprotic solvents like toluene or xylene are typically used to facilitate the reaction at elevated temperatures. The solvent must be scrupulously dried, as any moisture will consume the base and hinder the reaction.
-
Temperature: The reaction often requires heating to overcome the activation energy for cyclization. However, excessively high temperatures can lead to decomposition. A gradual increase in temperature is recommended. For some substrates, lower temperatures with stronger bases like lithium diisopropylamide (LDA) in THF might be effective.[3]
-
Ring Strain: The formation of the bicyclic system involves the creation of a six-membered ring. While generally favorable, substituents on the piperidine ring can introduce steric hindrance or ring strain that can impede cyclization.
Question 4: I am getting a complex mixture of products from my Dieckmann condensation. What are the likely side reactions?
Answer: Several side reactions can complicate a Dieckmann condensation:
-
Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction under high dilution conditions can favor the intramolecular pathway.
-
Elimination Reactions: If there are suitable leaving groups on the piperidine ring, elimination reactions can occur under the basic conditions.
-
Cleavage of the β-keto ester: The product of the Dieckmann condensation, a β-keto ester, can undergo cleavage if the reaction conditions are too harsh (e.g., prolonged heating in the presence of a strong base).
-
Alternative Cyclizations: Depending on the substitution pattern of the piperidine precursor, cyclization at different positions might be possible, leading to regioisomers.
Step 3 & 4: Purification and Optional Reduction
Question 5: I am having difficulty purifying the Ethyl 9-azabicyclo[3.3.1]nonan-3-one-carboxylate product. What are the recommended methods?
Answer: The purification of this bicyclic β-keto ester can be challenging due to its polarity and potential for decomposition.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent should be gradually increased to separate the product from less polar impurities and starting materials.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities.[4]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material. Common solvent systems for piperidine derivatives include ethanol-ether or methanol-ethyl acetate mixtures.[5]
Question 6: I want to reduce the ketone at the 3-position to an alcohol. What reducing agents are recommended to achieve good stereoselectivity?
Answer: The reduction of the ketone in the 9-azabicyclo[3.3.1]nonane system can lead to either the endo or exo alcohol. The choice of reducing agent can influence the stereochemical outcome.
-
Sodium Borohydride (NaBH₄): This is a mild and commonly used reducing agent that often provides good yields. The stereoselectivity will depend on the steric hindrance around the carbonyl group.
-
Lithium Aluminum Hydride (LAH): A much stronger reducing agent that will readily reduce the ketone. However, it will also reduce the ester functionality to an alcohol. If the ester needs to be preserved, LAH should be avoided.
-
Selectride Reagents (L-Selectride®, K-Selectride®): These are sterically hindered borohydrides that can provide higher stereoselectivity in the reduction of cyclic ketones, often favoring the formation of the thermodynamically less stable alcohol.
The optimal reducing agent and reaction conditions should be determined empirically for your specific substrate to achieve the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and the optimization of each step. Yields for individual steps, such as the Dieckmann condensation, can range from moderate to good (40-80%), but the multi-step nature of the synthesis means the overall yield will be lower. Careful optimization of each reaction is crucial for maximizing the final product yield.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q3: Is it necessary to protect the nitrogen atom of the piperidine ring?
A3: Yes, protecting the nitrogen atom is highly recommended. The secondary amine of an unprotected piperidine is nucleophilic and can interfere with the desired reactions, particularly the base-mediated alkylation and cyclization steps. The benzyl group is a common protecting group as it is relatively stable under the reaction conditions and can be removed later by hydrogenolysis.
Q4: What is the role of the acid workup after the Dieckmann condensation?
A4: The Dieckmann condensation is performed under basic conditions, and the resulting β-keto ester product is acidic and will exist as its enolate salt. The acid workup (typically with a dilute acid like HCl or H₂SO₄) is necessary to protonate the enolate and isolate the neutral β-keto ester product.
Q5: Are there alternative methods to the Dieckmann condensation for forming the bicyclic ring?
A5: Yes, other intramolecular cyclization strategies can be employed. For instance, an intramolecular Michael addition could be used if the piperidine precursor is appropriately functionalized with an α,β-unsaturated ester. Radical-mediated cyclizations have also been reported for the synthesis of piperidine derivatives.[6] The choice of method will depend on the available starting materials and the desired substitution pattern on the final product.
References
- Bruin, et al. (2023). Radical-Mediated Amine Cyclization.
- Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-56.
-
Synthesis of (e) 9-azabicyclo[4][4][6]nonan-3-one-9-carboxylic acid ethyl ester. Mol-Instincts. Retrieved from [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Molecules, 28(23), 7891.
- Srikanth, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 181-190.
- Hood, J. (2018).
- Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622.
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
- Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]
- Nagaraj, M., et al. (2011). Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime.
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Advances, 13(32), 22389-22480.
-
9-thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses. Retrieved from [Link]
- Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1015-1018.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO). ResearchGate. Retrieved from [Link]
- Yamashita, T., Kodama, M., & Manabe, O. (1991). Novel Synthesis of Diethyl 2,3-Pyridine Dicarboxylates. Nippon Kagaku Kaishi, (6), 774-776.
- Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026). Molecules, 31(1), 252.
- Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- Synthesis of (-)-epibatidine and its derivatives from chiral allene-1,3-dicarboxylate esters. (2006). Tetrahedron, 62(11), 2517-2524.
- Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting purification of polar 9-azabicyclo[3.3.1]nonane derivatives
Technical Support Center: Purification of Polar 9-Azabicyclo[3.3.1]nonane Derivatives
Introduction: The "Granatane" Challenge
You are likely working with 9-azabicyclo[3.3.1]nonane derivatives (often referred to as the granatane or granatonine scaffold). These bicyclic amines are privileged structures in drug discovery, acting as rigid scaffolds for GPCR ligands (e.g., 5-HT3 antagonists) and organocatalysts (e.g., ABNO).
The Core Problem: The bridgehead nitrogen (N-9) is highly basic (pKa ~9.3–10.0) and sterically encumbered. On standard silica gel, this nitrogen interacts aggressively with acidic silanols, leading to:
-
Severe Tailing: Peaks streak across the column, contaminating earlier fractions.
-
Irreversible Adsorption: Mass balance is lost as the compound "sticks" to the silica.
-
Detection Failure: Many derivatives lack a chromophore, making them invisible to standard UV.
This guide addresses these specific failure modes with self-validating protocols.
Module 1: Chromatography Troubleshooting (The "Streaking" Peak)
User Question: "My compound streaks from the baseline to the solvent front on silica, or it doesn't elute at all. Increasing methanol just ruins the resolution. How do I fix this?"
Technical Diagnosis:
Standard silica gel is slightly acidic (pH ~5). Your basic 9-azabicyclo[3.3.1]nonane is protonating on the column, forming an ionic bond with the silanols (
Protocol A: The "Ammonia Shift" (Normal Phase)
You must suppress the ionization of the amine or block the silanols.
-
Mobile Phase: Replace standard MeOH with Ammoniated Methanol .
-
Preparation: Add 10% (v/v) of Ammonium Hydroxide (28-30% aq) to HPLC-grade Methanol. This is your "Solvent B".
-
Solvent A: Dichloromethane (DCM).
-
-
Gradient: Run a gradient from 0% to 20% "Solvent B" in DCM.
-
Note: The effective ammonia concentration will be 0.1% - 2.0%, which is sufficient to deprotonate the amine and compete for silanol sites.
-
-
Validation:
-
Run a TLC plate using the exact mobile phase (e.g., 90:10 DCM:Ammoniated MeOH).
-
Pass Criteria: The spot is circular (Rf ~0.3–0.5).
-
Fail Criteria: The spot is a "comet" with a tail. (If fail, switch to Protocol B).
-
Protocol B: Amine-Functionalized Silica
If Protocol A fails, the silanol interaction is too strong. Switch stationary phases.
-
Material: Use KP-NH (Amino) silica cartridges.
-
Mechanism: The surface is bonded with propyl-amine groups, creating a basic surface that repels your basic amine product.
-
Solvent System: Hexane/Ethyl Acetate (or DCM/EtOAc). Do not use amine modifiers here.
Decision Logic: Selecting the Right Column
Figure 1: Decision matrix for selecting the stationary phase based on solubility and tailing severity.
Module 2: Detection of "Invisible" Compounds
User Question: "I know my reaction worked by NMR, but I see nothing on the Flash system UV detector. How do I collect the fractions?"
Technical Diagnosis: The 9-azabicyclo[3.3.1]nonane skeleton is aliphatic. Unless you have a benzyl group (N-Bn) or an aryl ether attached, it has zero UV absorbance above 210 nm. Solvents like DCM absorb below 220 nm, blinding the detector.
Solution: The Dragendorff-Munier Protocol
You must use a specific stain for tertiary amines. Iodine is too non-specific; Ninhydrin only works well for primary/secondary amines.
Reagent Preparation (Self-Validating Recipe):
-
Solution A: 1.7g Basic Bismuth Nitrate in 100mL water/acetic acid (4:1).
-
Solution B: 40g Potassium Iodide in 100mL water.
-
Working Stain: Mix 5mL (A) + 5mL (B) + 20mL Acetic Acid + 70mL Water.
The Test: Dip the TLC plate. Do not heat.
-
Positive Result: Distinct Orange/Red spots appear immediately against a yellow background.
-
Specificity: This confirms the presence of the tertiary amine bridgehead.
Automated Detection (Flash System): If available, enable ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) . These are universal detectors for non-volatile analytes and are essential for granatane derivatives lacking chromophores.
Module 3: Isolation & Workup (The "Oiling Out" Issue)
User Question: "I purified the compound, but after rotovap, I have a sticky oil that contains silica residue. How do I get a clean solid?"
Technical Diagnosis: Polar amines often trap solvent and dissolved silica. Furthermore, 9-azabicyclo derivatives are often hygroscopic oils in their free-base form.
Protocol: SCX "Catch and Release"
This is the most robust method to isolate the product and remove non-basic impurities (and silica) simultaneously.
-
Load: Dissolve crude oil in MeOH. Load onto a SCX-2 (Strong Cation Exchange) cartridge.
-
Chemistry: The sulfonic acid resin protonates the bridgehead nitrogen, binding it tightly.
-
-
Wash: Flush with 100% MeOH.
-
Result: Non-basic impurities and neutral silica residues elute.
-
-
Release: Elute with 2M NH3 in MeOH .
-
Result: The ammonia deprotonates the product, releasing it from the resin.
-
-
Finish: Concentrate the ammonia fraction. You will obtain the free base.
Protocol: HCl Salt Formation (For Solidification)
If the free base is an oil, convert it to the Hydrochloride salt.
-
Dissolve free base in minimal Diethyl Ether or EtOAc.
-
Add 2M HCl in Diethyl Ether dropwise.
-
Observation: A white precipitate should form immediately.
-
Filter and wash with ether.
Data Summary: Solvent Systems & Modifiers
| Method | Solvent A | Solvent B | Modifier | Target Application |
| Standard NP | DCM | MeOH | 1% NH4OH | General purification of free bases. |
| Amine Silica | Hexane | EtOAc | None | Highly basic/streaking compounds. |
| Reverse Phase | Water | Acetonitrile | 10mM NH4HCO3 (pH 10) | Very polar derivatives; keeps amine neutral for retention. |
| SCX | MeOH | 2M NH3/MeOH | N/A | Isolation from crude mixtures/silica removal. |
Module 4: Stereochemistry (Endo vs. Exo)
User Question: "I reduced the ketone, but I have a mixture of endo- and exo- alcohols. They overlap on TLC."
Technical Diagnosis: The endo (hydroxyl axial, pointing into the bridge) and exo (hydroxyl equatorial) isomers have slightly different polarities due to intramolecular H-bonding (often N...HO interaction in the endo form).
Separation Strategy:
-
TLC Optimization: Do not use MeOH. Use 100% Acetone or Acetone/TEA (99:1) on silica. The dipole moment difference is often maximized in ketone solvents.
-
Crystallization: The endo-isomer of 9-azabicyclo[3.3.1]nonan-3-ol is often crystalline, while the mixture is an oil. Try recrystallizing from hot Ligroin or Hexane/EtOAc.
-
Derivatization: If separation fails, convert the alcohol to a benzoate ester (BzCl/Pyridine). The added UV chromophore and bulk often allow easy separation of isomers on standard silica.
References
-
General Synthesis & Properties: Robinson, R. (1917). "A synthesis of tropinone." Journal of the Chemical Society, Transactions. (Foundational chemistry of the bicyclic scaffold).
-
Modern Purification of Granatane Derivatives: Klimochkin, Y. N., et al. (2022). "Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines." (Details on isomer separation).
-
Flash Chromatography of Basic Amines: Teledyne ISCO. "Purification of Ionizable Compounds by Flash Chromatography." (Authoritative guide on pH modifiers).
-
Dragendorff Stain Protocol: Org. Synth. 2022, 99, 251-273. (Specific usage in ABNO synthesis, a 9-azabicyclo derivative).[1][2][3][4][5][6][7]
-
Amine-Functionalized Silica: Biotage. "Strategies for the Purification of Basic Compounds."
Sources
- 1. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781) - FooDB [foodb.ca]
- 3. (1S*,5R*)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 6. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 7. 9-Azabicyclo(3.3.1)nonane | C8H15N | CID 286595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
[1]
Executive Summary & Critical Directive
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (a Granatane derivative) presents a unique "dual-threat" stability profile due to the coexistence of a nucleophilic amine (position 9) and an electrophilic ester (position 3) within the same bicyclic framework.
The Core Stability Paradox:
If stored as a free base , this molecule is prone to intermolecular aminolysis (self-polymerization), where the nitrogen of one molecule attacks the ester of another. Furthermore, the granatane bridge is susceptible to oxidative ring opening or
Immediate Action Required:
-
Preferred Form: Store as a protonated salt (e.g., Hydrochloride) to deactivate the nucleophilic nitrogen.
-
Temperature: -20°C (minimum) for long-term storage.
-
Atmosphere: Strictly inert (Argon/Nitrogen).
Degradation Pathways & Mechanisms[2]
To prevent degradation, you must understand the "Enemy." The following diagram illustrates the three primary failure modes for this specific bicyclic scaffold.
Figure 1: Primary degradation pathways. The red path (Aminolysis) is the most rapid failure mode for the free base liquid.
Storage Protocol Specifications
This protocol is designed to kinetically inhibit the pathways identified above.
A. The "Golden Standard" Storage Matrix
| Parameter | Specification | Scientific Rationale |
| Physical State | Solid Hydrochloride Salt | Protonation ( |
| Temperature | -20°C ± 5°C | Arrhenius equation dictates that lowering temp reduces reaction rates of hydrolysis and polymerization significantly. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better blanket than Nitrogen to prevent |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (though less critical here); Parafilm/Teflon tape prevents moisture diffusion across the cap threads. |
| Desiccant | Silica/Phosphorus Pentoxide | Essential to prevent hygroscopic clumping, which accelerates hydrolysis. |
B. Handling the Free Base (Liquid/Oil)
If you must store the free base (e.g., immediately post-extraction):
-
Dilution: Store as a dilute solution (e.g., in dry DCM or Toluene) rather than neat oil. This reduces the probability of intermolecular collision (aminolysis).
-
Flash Freeze: If neat, store at -80°C immediately.
Troubleshooting Guide (Symptom-Based)
Use this guide to diagnose the state of your material before committing it to a synthesis batch.
Symptom 1: Material has turned from a solid/oil into a sticky gum or "glass."[1]
-
Diagnosis: Polymerization or Hygroscopicity.
-
Cause: If it was a free base, it likely polymerized (polyamide formation). If it was a salt, it absorbed water (deliquescence).
-
-
Validation Test: Run LC-MS.
-
Look for: Peaks at
or higher oligomers. -
Recovery: If polymerized, it is irreversible. Discard.
-
Symptom 2: Strong "vinegar-like" or "fishy" odor upon opening.[1]
-
Diagnosis: Hydrolysis.
-
Cause: Moisture ingress cleaved the ethyl ester.
-
Mechanistic Insight: The smell is likely the free amine (fishy) or trace acetic acid/ethanol byproducts (though ethanol is odorless in small amounts, the acid shift changes the olfactory profile).
-
-
Validation Test: Proton NMR (
-NMR).-
Look for: Loss of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Appearance of broad carboxylic acid proton (>10 ppm).
-
Symptom 3: New peaks appearing in NMR near the N-bridgehead.[1]
-
Diagnosis: Carbamate Formation (
).-
Cause: The free amine reacted with atmospheric
. This is reversible but annoying.
-
-
Recovery: Acid wash. Dissolve in dilute HCl, wash with ether, then basify (if free base is needed) immediately before use.
Frequently Asked Questions (FAQs)
Q: Can I store the solution in DMSO? A: NO. DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) under certain stresses. For solution storage, use non-nucleophilic, non-hygroscopic solvents like Anhydrous Toluene or Dichloromethane (stabilized) stored over molecular sieves.
Q: My material arrived on ice packs, but they melted. Is it ruined? A: Likely not, provided the exposure was <48 hours and the vial was sealed.
-
Action: Do not open the vial immediately. Allow it to reach room temperature in a desiccator to prevent condensation from forming inside the cold vial upon opening.
Q: Why is the "endo" vs. "exo" stereochemistry important for storage? A: While chemical stability is similar, the biological activity (e.g., for Granisetron synthesis) is stereospecific. Thermal stress can sometimes induce epimerization at the C3 position if the mechanism involves enolization. Storing at -20°C prevents thermodynamic equilibration to the undesired isomer.
Re-Qualification Protocol (Quality Control)
Before using stored material in critical steps (e.g., Granisetron synthesis), perform this rapid check.
Method: HPLC-UV/MS or GC-MS. Column: C18 (Reverse Phase) or HP-5 (GC). Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Do not use high pH buffers which may induce hydrolysis during the run.
| Metric | Acceptance Criteria | Action if Failed |
| Purity (Area %) | > 95.0% | Repurify via Acid/Base extraction. |
| Water Content (KF) | < 0.5% | Dry under high vacuum over |
| Appearance | White to Off-White Solid (Salt) | If yellow/brown, recrystallize (EtOH/Et2O). |
References
-
BenchChem. The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. (Accessed 2026).
-
Tocris Bioscience. Stability and Storage of Bioactive Amines and Peptides. (Accessed 2026).
-
National Institutes of Health (PMC). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules. 2016.[1]
-
TargetMol. Safety Data Sheet: Bicyclic Amine Derivatives. (Accessed 2026).
Sources
Technical Support Center: Advanced Purification Avoidance Strategies
Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist) | Ticket ID: SYN-NO-COL-2024
Introduction: The "Zero-Column" Philosophy
Welcome to the Advanced Synthesis Support Center. You are likely here because your current workflow is bottlenecked by a difficult purification step—perhaps a streak on a silica column, an inseparable emulsion, or a yield-killing crystallization.
The Core Premise: The most efficient purification is the one you never have to perform. Synthesis is often viewed as 20% reaction and 80% purification. We aim to invert this by designing "self-cleaning" reactions. This guide covers three primary modules to eliminate downstream processing:
-
Telescoping & Solvent Engineering (Avoiding Isolation)
-
Solid-Phase Scavenging (Chemical Filtration)
-
Thermodynamic/Kinetic Control (Crystallization-Induced Resolution)
Module 1: Telescoping & One-Pot Architectures
User Issue: "My intermediate decomposes on silica," or "I lose 30% yield during the workup of Step 1."
Technical Insight: The Solvent Switch Strategy
Telescoping involves performing multiple reaction steps in a single vessel (or flow stream) without isolating intermediates. The failure point is usually solvent incompatibility . A solvent perfect for Step A (e.g., DCM for acylation) might inhibit Step B (e.g., Pd-catalyzed coupling).
The Solution: Design the route with a "Solvent Gradient" or employ a high-vacuum solvent swap (distillation) between steps.
Troubleshooting Protocol: The "Solvent Swap" Workflow
Use this protocol when Step A and Step B require incompatible media.
-
Step A Completion: Ensure >98% conversion (monitor via HPLC/UPLC). Unreacted starting material will become an impurity in Step B.
-
Quench (Optional): If Reagent A interferes with Reagent B, add a solid-supported quencher (see Module 2) or a volatile quencher (e.g., MeOH for acid chlorides).
-
The Swap (Distillation):
-
Do not evaporate to dryness (causes degradation/oiling).
-
Add Solvent B (higher boiling point) to the reactor while distilling off Solvent A (lower boiling point) under reduced pressure.
-
Maintain a constant volume (Constant Volume Distillation).
-
-
Step B Initiation: Once the head temperature matches Solvent B's boiling point, add Reagents for Step B.
Visualization: Telescoping Decision Logic
Caption: Logic flow for determining if a reaction can be telescoped directly or requires a solvent swap operation.
Module 2: Solid-Supported Scavenging (Catch-and-Release)
User Issue: "I have excess amine/acid chloride left over, and they co-elute with my product."
Technical Insight: Chemical Filtration
Instead of using chromatography to separate species based on polarity (which is often similar), use chemoselectivity . Polymer-supported scavengers are insoluble beads functionalized with electrophiles or nucleophiles. They react with impurities to anchor them to the solid phase.
-
Mechanism: Impurity + Resin → Solid-Bound Impurity (Filtered off).
-
Advantage: The purification step becomes a simple filtration.
Reference Data: Scavenger Selection Guide
| Impurity Type | Recommended Scavenger Resin | Mechanism | Functional Group |
| Excess Primary/Secondary Amine | Isocyanate Resin (PS-NCO) | Urea formation | -N=C=O |
| Excess Acid Chloride/Anhydride | Trisamine Resin (PS-Trisamine) | Amide formation | -NH2 (primary) |
| Excess Boronic Acid | DEAM Resin (Diethanolamine) | Boronate ester formation | N(CH2CH2OH)2 |
| Palladium (Pd) Catalyst | Thiourea or TMT Resin | Metal Chelation | S=C(NHR)2 |
| Electrophiles (General) | Thiol Resin (PS-SH) | Thioether formation | -SH |
Experimental Protocol: Amine Scavenging
Scenario: Removing excess benzylamine (1.5 eq) from an amide coupling reaction.
-
Calculate Load: Determine the excess mmols of amine remaining (e.g., 0.5 mmol).
-
Stoichiometry: Use 3–4 equivalents of Isocyanate Resin relative to the excess amine (not the product).
-
Why? Heterogeneous kinetics are slower than solution phase; excess surface area is required.
-
-
Solvent Check: Ensure the solvent swells the resin (DCM, THF, DMF are good; Water/MeOH are poor for polystyrene resins).
-
Incubation: Add resin to the reaction mixture. Agitate (do not magnetically stir, as this grinds the beads) for 2–4 hours at RT.
-
Test: Spot TLC. If amine spot persists, heat to 40°C or add more resin.
-
Filtration: Filter through a fritted glass funnel. The filtrate contains only the pure amide product.
Visualization: The Scavenging Mechanism
Caption: Mechanism of removing solution-phase impurities using solid-supported isocyanate scavengers.
Module 3: Crystallization-Induced Dynamic Resolution (CIDR)
User Issue: "I have a racemic mixture and chiral HPLC is too expensive/slow for scale-up."
Technical Insight: Deracemization via Equilibrium
Classical resolution yields max 50% of the desired enantiomer. CIDR allows for theoretically 100% yield.
-
Requirements:
-
The substrate must be able to racemize in solution (e.g., via keto-enol tautomerism or Schiff base formation).
-
The desired enantiomer must crystallize out as a salt or complex (solubility difference).
-
The crystallization rate must be slower than the racemization rate (Le Chatelier’s principle drives the equilibrium).
-
Troubleshooting Guide: CIDR Optimization
-
Q: The product isn't crystallizing.
-
A: Check the Hofmeister Series . If using a salt, switch the counter-ion. For amines, try Tartaric acid or Mandelic acid derivatives. Less soluble salts drive the equilibrium faster.
-
-
Q: I'm getting a racemic solid.
-
A: The racemization is too slow, or the crystallization is too fast ("crashing out").
-
Fix: Increase temperature to boost racemization rate. Add a racemization catalyst (e.g., an aldehyde for amino acids). Cool the solution very slowly (0.1°C/min).
-
Protocol: Dynamic Resolution of an Alpha-Chiral Amine
Based on principles from OPRD [3].
-
Screening: Mix racemate with 1 eq of various chiral acids in EtOH. Identify the salt with the lowest solubility (highest precipitate).
-
Racemization Trigger: Add catalytic aromatic aldehyde (3–5 mol%) to form a transient imine (allows stereocenter inversion).
-
Setup: Heat mixture to reflux (solubilizing all species).
-
Controlled Cooling: Cool to nucleation temperature. Seed with pure crystals of the desired enantiomer salt.
-
Digestion: Hold at a metastable temperature (where the racemate is soluble but the desired salt is not) for 12–24 hours.
-
Harvest: Filter the solid. The mother liquor (depleted of the desired enantiomer) re-equilibrates, converting the undesired enantiomer into the desired one, which then precipitates.
References
-
Telescoped Flow Synthesis: Sharma, Y., & Nikam, A. V. (2018). "Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis." Organic Process Research & Development. Link
-
Scavenger Resins: Bhattacharyya, S. (2004). "New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis."[1] Current Opinion in Drug Discovery & Development. Link
-
CIDR (Crystallization): Beaver, M. G., et al. (2016).[2] "Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor." Organic Process Research & Development. Link
-
Salt Formation & Salting Out: Gattermann, L. (1894/2017).[3] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. Link
Sources
Safety Operating Guide
Navigating the Disposal of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate: A Guide for the Drug Development Professional
For the researcher engaged in the fast-paced world of drug discovery and development, the proper handling and disposal of novel chemical entities is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a comprehensive framework for the safe disposal of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, a key building block in the synthesis of various pharmacologically active compounds. By understanding the underlying principles of chemical safety and waste management, laboratories can ensure the protection of their personnel and the environment, while maintaining full regulatory compliance.
I. Hazard Assessment and Triage: The First Line of Defense
Before any disposal protocol is initiated, a comprehensive understanding of the potential hazards associated with this compound and its experimental byproducts is paramount. While specific toxicological data is limited, an analysis of structurally similar compounds, such as various 9-azabicyclo[3.3.1]nonane derivatives, suggests the following potential hazards:
-
Acute Toxicity (Oral): Some similar compounds are harmful if swallowed.[1][2]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Based on these potential hazards, all waste containing this compound should be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3]
| Potential Hazard | GHS Classification (Anticipated) | Primary Precautionary Measures |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2] |
| Skin Irritation | Category 2 (Causes skin irritation) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Wear safety glasses with side-shields or goggles.[1] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Use only in a well-ventilated area, preferably in a chemical fume hood.[1][2] |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of waste containing this compound.
Figure 1. A flowchart illustrating the key stages of the hazardous waste disposal process for this compound.
Experimental Protocol: Waste Collection and Storage
-
Segregation at the Source:
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE), weigh paper, and silica gel, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures, mother liquors, and solvent rinses, in a compatible, shatter-resistant container (e.g., a coated glass or polyethylene bottle). Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container.
-
-
Container Selection and Labeling:
-
All waste containers must be in good condition and compatible with the chemical waste.
-
Clearly label each container with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other constituents with their approximate percentages.
-
-
Safe Transfer of Waste:
-
All transfers of waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
-
-
Temporary On-site Storage:
-
Tightly seal all waste containers when not in use.
-
Store the sealed containers in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from heat sources or incompatible materials.
-
III. Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is crucial for mitigating risks.
Spill Response Protocol:
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers, such as the presence of ignition sources.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep the material into a designated container.
-
Clean and Decontaminate: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Dispose of Spill Debris: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste.
Figure 2. A logical diagram outlining the immediate steps to be taken in the event of a chemical spill involving this compound.
IV. Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these principles into your daily workflow, you not only ensure regulatory compliance but also foster a culture of safety that is integral to successful and responsible research. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance and to arrange for the final disposal of all hazardous waste.
References
- AFG Bioscience LLC. (2016). Safety Data Sheet: N-Cbz-9-azabicyclo[3.3.1]nonan-3-one.
- CymitQuimica. (2026). Safety Data Sheet: exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Oxabicyclo[3.1.0]hexane-2,4-dione.
- Sigma-Aldrich. (2024). Safety Data Sheet: 9-Borabicyclo[3.3.1]nonane solution.
- Shanghai Haohong Scientific Co., Ltd. (2026). Safety Data Sheet: 3-Azabicyclo[3.3.0]octane hydrochloride.
- 3M. (2023). Safety Data Sheet: 3M Cavity Wax Spray, Transparent 08909.
- ChemPoint.com. (2023). Safety Data Sheet: INDUSTRENE® 7018 [ALL GRADES].
- Fluorochem. (2024). Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.
- PPG. (2026). Safety Data Sheet: AMERLOCK 2/400 FS 14193 GREEN RESIN.
- Liberon Ltd. (n.d.). Safety Data Sheet: LIBERON - RING REMOVER - 125 ml.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- National Center for Biotechnology Information. (n.d.). 9-Azabicyclo(3.3.1)nonane n-oxyl. PubChem Compound Database.
- Macrocyclics. (n.d.). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 9-Azabicyclo(3.3.1)nonane. PubChem Compound Database.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
